3-Iodo-2-methylimidazo[1,2-b]pyridazine
Beschreibung
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Eigenschaften
Molekularformel |
C7H6IN3 |
|---|---|
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
3-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6IN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 |
InChI-Schlüssel |
VQBMRJXLSSDPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)C=CC=N2)I |
Herkunft des Produkts |
United States |
The Strategic Synthesis and Application of 3-Iodo-2-methylimidazo[1,2-b]pyridazine: A Technical Guide for Medicinal Chemists
Abstract
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar geometry and rich electronic features make it an ideal framework for engaging with biological targets. This guide focuses on a key derivative, 3-iodo-2-methylimidazo[1,2-b]pyridazine, a versatile building block whose strategic design enables rapid library synthesis and exploration of chemical space. We will provide an in-depth look at its structure, a robust, field-tested protocol for its synthesis, and a discussion of its chemical properties and applications, particularly its role as a precursor in palladium-catalyzed cross-coupling reactions for drug discovery programs.
Molecular Profile and Physicochemical Characteristics
The unique arrangement of the 3-iodo and 2-methyl substituents on the imidazo[1,2-b]pyridazine core dictates its utility. The methyl group at the 2-position enhances the electron-donating nature of the imidazole ring, thereby activating the C3 position for electrophilic substitution. The iodine atom at the C3 position serves as a highly effective synthetic handle, a versatile leaving group for the construction of carbon-carbon and carbon-heteroatom bonds.
Chemical Structure
The chemical structure of 3-iodo-2-methylimidazo[1,2-b]pyridazine is depicted below. The numbering convention follows standard heterocyclic nomenclature, with the bridgehead nitrogen assigned position 4.
Caption: Chemical structure of 3-iodo-2-methylimidazo[1,2-b]pyridazine.
Physicochemical Properties
While experimental data for this specific compound is not widely published, its properties can be estimated based on closely related analogs such as 6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine and 3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine.[3] These properties are crucial for designing reaction conditions, purification strategies, and for formulation development in drug discovery.
| Property | Value (Estimated/Typical) | Source/Justification |
| Molecular Formula | C₇H₆IN₃ | Calculated |
| Molecular Weight | 259.05 g/mol | Calculated |
| CAS Number | Not assigned | (Analog CAS: 1208069-55-9) |
| Physical Form | Solid | Based on analogs |
| Melting Point | >150 °C | Typical for rigid heterocyclic structures |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | Common for drug-like molecules |
| XLogP3 | ~1.8 | Computed for analog C₈H₈IN₃[3] |
| Storage | 2-8°C, inert atmosphere, keep in dark | Recommended for iodo-compounds |
Synthesis and Mechanistic Considerations
The synthesis of 3-iodo-2-methylimidazo[1,2-b]pyridazine is most efficiently achieved via a two-step sequence: construction of the heterocyclic core followed by regioselective iodination. This approach allows for modularity and high yields.
Synthetic Workflow
The overall synthetic strategy is outlined below. The process begins with the condensation of a commercially available aminopyridazine with an α-haloketone, followed by a direct C-H iodination.
Caption: Two-step synthesis workflow for 3-iodo-2-methylimidazo[1,2-b]pyridazine.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure purity and identity.
Step 1: Synthesis of 2-methylimidazo[1,2-b]pyridazine
-
Rationale: This is a classic Tschitschibabin-type reaction for the synthesis of imidazo-fused heterocycles. 3-Aminopyridazine acts as the binucleophile. The reaction of the exocyclic amino group with the α-haloketone, followed by intramolecular cyclization of the pyridazine ring nitrogen onto the carbonyl carbon, forms the stable bicyclic system.[4] Sodium bicarbonate or a similar mild base is used to neutralize the HBr generated during the reaction.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-aminopyridazine (1.0 eq), sodium bicarbonate (2.0 eq), and absolute ethanol to make a 0.5 M solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropan-2-one (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-methylimidazo[1,2-b]pyridazine as a solid.
-
Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
-
Step 2: Synthesis of 3-iodo-2-methylimidazo[1,2-b]pyridazine
-
Rationale: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an ideal iodinating agent as it is easy to handle and the reaction proceeds under mild conditions, often at room temperature, without the need for a strong acid catalyst.[5]
-
Procedure:
-
Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile (to make a 0.2 M solution) in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution (10% w/v) and stir for 10 minutes.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to afford 3-iodo-2-methylimidazo[1,2-b]pyridazine as a stable solid.
-
Validation: Confirm final structure, purity, and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Chemical Reactivity and Applications in Drug Discovery
The primary value of 3-iodo-2-methylimidazo[1,2-b]pyridazine in drug discovery lies in the reactivity of its carbon-iodine bond. This functionality makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core scaffold at the C3 position.
Utility in Cross-Coupling Reactions
This molecule is an ideal substrate for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for modulating the pharmacological properties of a lead compound. The patent literature frequently describes the use of 3-bromo- or 3-iodo-imidazo[1,2-b]pyridazine derivatives as key intermediates in the synthesis of kinase inhibitors.[1]
Caption: Application of the title compound in key cross-coupling reactions.
Role in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is a key pharmacophore in many biologically active molecules. Derivatives have shown potent activity as inhibitors of various kinases, including Transforming growth factor-β-activated kinase 1 (TAK1), Bruton's tyrosine kinase (BTK), and Tyk2, which are implicated in cancer and inflammatory diseases.[6] The ability to rapidly synthesize a library of analogs by functionalizing the C3 position of 3-iodo-2-methylimidazo[1,2-b]pyridazine is a powerful strategy for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
3-Iodo-2-methylimidazo[1,2-b]pyridazine is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis is straightforward and robust, and its inherent chemical reactivity provides a gateway to a vast chemical space. By leveraging the protocols and understanding the principles outlined in this guide, researchers can efficiently generate novel and diverse libraries of imidazo[1,2-b]pyridazine derivatives, significantly enhancing the potential for discovering next-generation therapeutics.
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Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
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Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]
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Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
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An In-depth Technical Guide to the Medicinal Chemistry Applications of Imidazo[1,2-b]pyridazine Scaffolds
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine nucleus is a quintessential example of such a structure.[1] This bicyclic heterocyclic system, comprising a fused imidazole and pyridazine ring, offers a unique combination of physicochemical properties, including a rigid conformation and strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors. These features make it an exceptional template for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity.
The versatility of the imidazo[1,2-b]pyridazine core is demonstrated by its presence in compounds targeting a wide spectrum of diseases, including cancers, inflammatory conditions, and infectious diseases.[1][2] The clinical success of Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor for the treatment of leukemia, has significantly intensified research interest in this scaffold, cementing its status as a cornerstone in modern drug discovery.[1][3] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of imidazo[1,2-b]pyridazine derivatives, offering valuable insights for researchers and drug development professionals.
I. Synthetic Strategies: Building the Core and Its Analogs
The construction and functionalization of the imidazo[1,2-b]pyridazine scaffold are crucial for exploring its chemical space. Synthetic strategies must be robust, versatile, and amenable to the creation of diverse libraries for biological screening.
A. Core Synthesis: The Foundational Cyclocondensation
The most fundamental and widely used method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4] The introduction of a halogen at the 6-position of the 3-aminopyridazine is a key strategic choice, as it facilitates the preferential alkylation at the correct ring nitrogen, thereby ensuring the regioselective formation of the desired bicyclic product.[4] This halogen then serves as a versatile handle for subsequent functionalization via cross-coupling reactions.
A generalized workflow for this synthetic approach is outlined below.
Caption: General workflow for synthesis and functionalization.
B. Functionalization via Cross-Coupling Chemistry
Modern organometallic chemistry has revolutionized the ability to modify the imidazo[1,2-b]pyridazine core. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a wide range of substituents, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]
-
Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups at positions that have been halogenated (e.g., the 6-position).
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, attaching various amine-containing fragments.
-
Sonogashira Coupling: Used to install alkyne moieties, which can serve as handles for further chemistry or as key pharmacophoric elements.[3]
These methods provide a modular approach to library synthesis, allowing chemists to systematically probe the structure-activity relationships around the scaffold.[3][5]
II. Therapeutic Applications: A Scaffold for All Seasons
The imidazo[1,2-b]pyridazine framework has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of various biological targets.
A. Anticancer Agents: A Kinase Inhibition Powerhouse
The most profound impact of the imidazo[1,2-b]pyridazine scaffold has been in the field of oncology, particularly in the development of protein kinase inhibitors.[1]
1. Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[6][7] Researchers have developed highly potent and selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine core.[6]
A standout example, compound 22 (TM471-1) , demonstrated potent BTK inhibition with an IC50 of 1.3 nM and excellent selectivity across a panel of over 300 other kinases.[6][7] This compound exhibited a favorable safety profile and robust in vivo efficacy, leading to complete tumor regression in xenograft models at a 15 mg/kg dose.[6][7] Its promising preclinical data has propelled it into Phase I clinical trials.[4][6][7]
Caption: Simplified BTK signaling pathway and inhibition.
2. Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors: TAK1 is overexpressed in multiple myeloma (MM), a cancer of plasma cells, making it an attractive therapeutic target. A series of 6-substituted imidazo[1,2-b]pyridazines have been identified as potent TAK1 inhibitors. The lead compound, 26 , inhibited TAK1 with an IC50 of 55 nM and demonstrated potent growth inhibition of MM cell lines with GI50 values as low as 30 nM.
3. PIM Kinase Inhibitors: PIM kinases are oncogenic serine/threonine kinases implicated in various hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as a class of highly selective PIM kinase inhibitors.[8] X-ray crystallography revealed a surprising and atypical binding mode: instead of forming hydrogen bonds with the canonical kinase hinge region, these inhibitors interact with the N-terminal lobe.[8] This unique mechanism of action is believed to be the basis for their enhanced selectivity compared to conventional ATP-mimetic inhibitors.[8]
4. Cyclin-Dependent Kinase (CDK) Inhibitors: The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[5] More recently, this scaffold was used to create covalent inhibitors of CDK12/13, with compound 24 showing particular promise for treating triple-negative breast cancer.[9]
| Compound/Series | Target Kinase | Potency (IC₅₀) | Therapeutic Area | Reference |
| TM471-1 (Cpd 22) | BTK | 1.3 nM | B-Cell Malignancies | [6][7] |
| Compound 26 | TAK1 | 55 nM | Multiple Myeloma | |
| Ponatinib | BCR-ABL, VEGFR2, etc. | Varies (low nM) | Leukemia (CML, ALL) | [2][3] |
| K00135 | PIM1 | Low nM | Leukemia | [8] |
| Compound 24 | CDK12/13 | Covalent Inhibitor | Breast Cancer (TNBC) | [9] |
| Table 1: Selected Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors. |
B. Anti-inflammatory and Autoimmune Diseases
The scaffold's utility extends beyond cancer to diseases driven by immune dysregulation.
1. Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and is essential for signaling pathways mediated by key pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. This makes TYK2 a compelling target for autoimmune diseases. A significant breakthrough was the discovery of imidazo[1,2-b]pyridazine derivatives that act as allosteric inhibitors by binding to the TYK2 pseudokinase (JH2) domain. This mechanism provides high selectivity over other JAK family members, which is a major advantage for safety. These efforts have led to potent, selective, and orally active TYK2 inhibitors with efficacy in animal models of arthritis.[10]
Caption: TYK2 signaling and allosteric inhibition at the JH2 domain.
2. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the pathology of Alzheimer's disease. Brain-penetrant imidazo[1,2-b]pyridazines have been designed as potent GSK-3β inhibitors, demonstrating the scaffold's potential for treating neurodegenerative disorders.[11]
C. Anti-infective Agents
The imidazo[1,2-b]pyridazine core has also been explored for combating infectious diseases.
1. Antitubercular Activity: With the rise of drug-resistant pathogens, new antitubercular agents are urgently needed.[12] A novel series of imidazo[1,2-b]pyridazines incorporating a benzohydrazide moiety has been synthesized and screened against Mycobacterium tuberculosis H37Rv.[12] Several of these compounds exhibited potent antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL, comparable to first-line drugs.[12]
III. Detailed Experimental Protocols
To facilitate further research, this section provides representative, detailed methodologies for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives.
Protocol 1: Synthesis of a 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Intermediate
This protocol describes a typical cyclocondensation reaction to form the core scaffold, which can be used as a starting material for further elaboration.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and ethanol to create a suspension.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash it sequentially with cold water and then a small amount of cold ethanol to remove excess reagents and salts.
-
Dry the resulting solid under vacuum to yield the 6-chloro-2-phenylimidazo[1,2-b]pyridazine product. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method for determining the potency (IC₅₀) of a test compound against a target kinase.
Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in a suitable buffer (e.g., kinase buffer containing HEPES, MgCl₂, EGTA, and Brij-35).
-
Assay Plate Setup: In a 384-well microplate, add the serially diluted test compounds. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition (high concentration of a known potent inhibitor or no kinase).
-
Kinase/Tracer Addition: Add a pre-mixed solution of the target kinase (e.g., BTK) bound to the Eu-labeled antibody and the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of tracer binding.
IV. Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in medicinal chemistry.[1] Its rigid, planar geometry and tunable electronic properties have made it a remarkably successful template for developing highly potent and selective inhibitors, particularly for protein kinases. The clinical success of Ponatinib has paved the way for a new generation of therapeutics based on this core.[1]
Future research will likely focus on several key areas:
-
Expanding the Target Space: While kinase inhibition is a stronghold, exploring other target classes such as G-protein coupled receptors (GPCRs) and epigenetic targets could yield novel therapeutics.[13]
-
Improving Drug Properties: Continued optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for developing orally bioavailable drugs with favorable safety profiles, especially for chronic conditions.
-
Novel Chemical Space: The development of new synthetic methodologies to functionalize previously inaccessible positions on the scaffold will open up new avenues for SAR exploration.
The imidazo[1,2-b]pyridazine core remains a highly attractive and versatile starting point for drug discovery.[2] Its proven track record and ongoing exploration ensure that it will continue to be a source of innovative medicines for years to come.
References
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Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
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Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
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Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
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Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]
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On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. [Link]
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
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Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]
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Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
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Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 3-Iodo-2-methylimidazo[1,2-b]pyridazine: Synthesis, Characterization, and Therapeutic Potential
The imidazo[1,2-b]pyridazine nucleus is a significant heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore capable of engaging with a variety of biological targets. Notably, derivatives of this scaffold have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2] The commercial success of the kinase inhibitor ponatinib, which features this core structure, has further fueled research into novel imidazo[1,2-b]pyridazine-containing compounds for various therapeutic applications.[1]
This technical guide focuses on a specific derivative, 3-Iodo-2-methylimidazo[1,2-b]pyridazine . The introduction of an iodine atom at the 3-position and a methyl group at the 2-position provides a unique combination of steric and electronic properties, and importantly, a versatile synthetic handle for further chemical modifications. This guide will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, expected characterization data, and its potential applications in modern drug development, particularly in the realm of targeted therapies.
While a specific CAS number for 3-Iodo-2-methylimidazo[1,2-b]pyridazine is not readily found in major chemical databases, which suggests it may be a novel or less-common research compound, the properties and reactivity of this molecule can be confidently inferred from closely related and well-documented analogs.
Physicochemical Properties and Key Identifiers
The fundamental properties of 3-Iodo-2-methylimidazo[1,2-b]pyridazine are summarized in the table below. The molecular formula is deduced from the parent structure, 2-methylimidazo[1,2-b]pyridazine, by the substitution of a hydrogen atom with an iodine atom at the 3-position. The molecular weight is calculated based on this deduced formula. For comparative purposes, data for several close analogs are also provided.
| Property | 3-Iodo-2-methylimidazo[1,2-b]pyridazine | 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine[3] | 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine[4] | 3-Iodoimidazo[1,2-b]pyridazine[5] |
| Molecular Formula | C₇H₆IN₃ | C₈H₈IN₃ | C₇H₅ClIN₃ | C₆H₄IN₃ |
| Molecular Weight | 259.05 g/mol | 273.07 g/mol | 293.49 g/mol | 245.03 g/mol |
| CAS Number | Not available | 1936097-79-8 | 1208069-55-9 | 1233690-88-4 |
Proposed Synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
The synthesis of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[6] For the target compound, a plausible and efficient synthetic route involves the reaction of 3-aminopyridazine with 1-iodo-2-propanone (iodoacetone). The subsequent iodination at the 3-position is a key step to install the versatile iodine handle.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methylimidazo[1,2-b]pyridazine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridazine (5.0 g, 52.6 mmol) and absolute ethanol (100 mL).
-
Addition of Reagents: To the stirred suspension, add sodium bicarbonate (8.84 g, 105.2 mmol) followed by the dropwise addition of iodoacetone (10.6 g, 57.9 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methylimidazo[1,2-b]pyridazine as a solid.
Step 2: Synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve the 2-methylimidazo[1,2-b]pyridazine (from Step 1, 1.0 eq) in acetonitrile.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, 3-Iodo-2-methylimidazo[1,2-b]pyridazine.
Characterization of the Final Product
The structure of 3-Iodo-2-methylimidazo[1,2-b]pyridazine would be confirmed using standard spectroscopic techniques. While experimental data for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine and imidazole ring protons. The methyl group at the 2-position would appear as a singlet around δ 2.5 ppm. The protons on the pyridazine ring would likely appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The methyl carbon would resonate in the aliphatic region (around δ 15-20 ppm). The carbon bearing the iodine atom (C3) would be significantly shifted downfield. The remaining aromatic carbons of the fused ring system would appear in the δ 110-150 ppm range.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₇H₆IN₃). The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
Reactivity and Potential for Further Functionalization
The iodine atom at the 3-position of the imidazo[1,2-b]pyridazine ring is a key feature that allows for a wide range of subsequent chemical transformations. This position is amenable to various metal-catalyzed cross-coupling reactions, making 3-Iodo-2-methylimidazo[1,2-b]pyridazine a valuable intermediate for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[7]
Common cross-coupling reactions that can be employed include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
These reactions provide a powerful toolkit for medicinal chemists to explore the chemical space around the imidazo[1,2-b]pyridazine core and optimize the pharmacological properties of lead compounds.
Applications in Drug Discovery and Development
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[1] This versatility has led to its investigation in a number of therapeutic areas.
Kinase Inhibition
A primary application of imidazo[1,2-b]pyridazine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have highlighted the potential of this scaffold to inhibit key kinases:
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation and survival.[8] Inhibitors of BTK are effective in treating B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective irreversible BTK inhibitors.[1]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is involved in inflammatory signaling pathways and is a potential target for treating inflammatory diseases and certain cancers.[9] Imidazo[1,2-b]pyridazine-containing compounds have been discovered as potent TAK1 inhibitors with excellent activity against multiple myeloma.[9]
-
Cyclin-Dependent Kinases (CDK12/13): These kinases are involved in the regulation of transcription and are emerging as important targets in oncology. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent covalent inhibitors of CDK12/13.
BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the potential point of intervention for imidazo[1,2-b]pyridazine-based inhibitors.[8]
Neurodegenerative Diseases
Derivatives of imidazo[1,2-b]pyridazine have also been explored as potential diagnostic and therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Specifically, they have been synthesized and evaluated as ligands for β-amyloid plaques, which are a pathological hallmark of the disease.[6] The ability to design molecules that can bind to these plaques opens up possibilities for developing novel positron emission tomography (PET) radiotracers for in vivo imaging.[6]
Conclusion
3-Iodo-2-methylimidazo[1,2-b]pyridazine represents a promising, albeit not widely documented, chemical entity with significant potential in medicinal chemistry and drug development. Its core imidazo[1,2-b]pyridazine scaffold is a well-validated pharmacophore, and the presence of the 3-iodo group provides a crucial point for chemical diversification. Based on the activities of its close analogs, this compound is a prime candidate for investigation as a kinase inhibitor for oncology and inflammatory diseases, and potentially as a molecular probe for neurodegenerative disorders. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic potential of this and related compounds.
References
- Satyanarayana, B. et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
-
Li, J. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 275-279. Available at: [Link]
- Genentech, Inc. (2015). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
- de Oliveira, V. F. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Allali, M. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
- Array Biopharma Inc. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
-
PubChem. (n.d.). 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine. National Center for Biotechnology Information. Available at: [Link]
-
Pal Singh, S. et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568. Available at: [Link]
-
Akwata, D. et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 13(1), 76-85. Available at: [Link]
- Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
-
US EPA. (2025). 3-Iodoimidazo[1,2-b]pyridazine. CompTox Chemicals Dashboard. Available at: [Link]
-
Actiza Pharmaceutical Private Limited. (n.d.). Imidazo 1,2 b pyridazine derivative. IndiaMART. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Transforming growth factor beta-activated kinase 1 (TAK1) kinase adaptor, TAK1-binding protein 2, plays dual roles in TAK1 signaling by recruiting both an activator and an inhibitor of TAK1 kinase in tumor necrosis factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Strategic Functionalization of Imidazo[1,2-b]pyridazine via C-3 Iodination
Executive Summary: The C-3 Pivot Strategy
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of potent kinase inhibitors like Ponatinib (BCR-ABL inhibitor) and emerging TAK1/Tyk2 inhibitors. Its utility stems from a unique electronic dichotomy: the pyrazine-like ring (positions C-6, C-7, C-8) is electron-deficient and electrophilic, while the imidazole ring (specifically C-3 ) is electron-rich and nucleophilic.
This guide details the C-3 Iodination Strategy , which utilizes the C-3 position as a "molecular pivot." By installing a reactive iodine handle at C-3, researchers can access a library of derivatives via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) while preserving the C-6 position for orthogonal functionalization.
Mechanistic Basis of C-3 Regioselectivity
To design effective syntheses, one must understand why iodination occurs exclusively at C-3.
-
Electronic Driver: The bridgehead nitrogen (N-4) donates electron density into the 5-membered ring. In an Electrophilic Aromatic Substitution (SEAr), attack at C-3 yields a resonance-stabilized intermediate (Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the 6-membered pyridazine ring.
-
Contrast with C-2: Attack at C-2 would disrupt the conjugation or place positive charge adjacent to the bridgehead nitrogen, a highly unfavorable state.
-
Contrast with C-6/C-8: These positions are deactivated by the electronegative nitrogens (N-1 and N-4) and are susceptible to Nucleophilic Aromatic Substitution (SNAr), not SEAr.
Implication for Protocol: Because C-3 is naturally nucleophilic, we can use mild electrophilic iodinating agents (like NIS) without harsh Lewis acids that might degrade sensitive functional groups.
Experimental Protocols
Protocol A: Regioselective C-3 Iodination (The NIS Method)
This protocol is the industry standard for functionalizing 6-chloroimidazo[1,2-b]pyridazine, the most common starting block.
Reagents:
-
Substrate: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst (Optional): Trifluoroacetic acid (TFA) (5-10 mol%) – Only required for highly deactivated cores.
Workflow:
-
Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous MeCN (0.1 M concentration). Ensure the vessel is purged with nitrogen.
-
Addition: Add NIS portion-wise at Room Temperature (20-25°C) over 15 minutes. Rapid addition can cause minor exotherms.
-
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS. The product (3-iodo species) will show a distinct mass shift (+126 amu) and increased lipophilicity (longer retention time).
-
Quench: Dilute with EtOAc. Wash with 10% aqueous sodium thiosulfate (
) to remove excess iodine/succinimide byproducts. -
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
Success: Appearance of a singlet at ~8.0-8.2 ppm in
NMR (C-2 proton), with the disappearance of the C-3 proton signal. -
Failure (Over-iodination): If C-2 is also iodinated (rare), reduce NIS equivalents or lower temperature to 0°C.
Protocol B: C-3 Palladium Cross-Coupling (Suzuki-Miyaura)
Once the iodine is installed, it is significantly more reactive towards Pd-oxidative addition than the C-6 chloride, allowing chemoselective coupling.
Reagents:
-
Substrate: 3-iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
or (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst Addition: Add Pd catalyst under Argon flow.
-
Heating: Heat to 80-90°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with water, extract with DCM.
Expert Insight: If the C-6 position contains a sensitive group (e.g., a displaceable sulfone), avoid strong bases like
Strategic Orthogonality & Data Visualization
The power of this scaffold lies in the ability to sequence reactions. The C-3 Iodine is a "soft" electrophile handle, while the C-6 Chlorine is a "hard" electrophile handle (for SNAr) or a less reactive Pd handle.
Diagram 1: Orthogonal Functionalization Logic
This diagram illustrates the decision tree for synthesizing multi-substituted cores.
Caption: Orthogonal functionalization pathways. Path A exploits the higher reactivity of C-3 Iodine in Pd-catalysis. Path B exploits the susceptibility of C-6 Chloride to nucleophilic attack.
Diagram 2: The Ponatinib Synthesis Case Study
A real-world application of C-3 iodination followed by Sonogashira coupling.
Caption: Simplified workflow for the synthesis of the Ponatinib core, highlighting the critical role of the C-3 iodine intermediate.
Comparative Data: Iodination Reagents
| Reagent System | Conditions | Yield (C-3) | Selectivity | Notes |
| NIS / MeCN | RT, 2h | 85-95% | High | Recommended. Clean workup, minimal byproducts. |
| RT, DCM | 70-80% | Moderate | Silver salts are expensive; removal is tedious. | |
| 60°C, DMF | 60-75% | Moderate | Requires heat; lower yield due to side reactions. | |
| 0°C, AcOH | 50-60% | Low | Too aggressive; often leads to over-halogenation. |
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2020.
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 2019.
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides. Organic Letters, 2012.
Imidazo[1,2-b]pyridazine: A Privileged Scaffold as a Bioisostere in Modern Kinase Inhibitor Discovery
An In-Depth Technical Guide
Abstract
The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, the imidazo[1,2-b]pyridazine scaffold has emerged as a particularly successful and versatile bioisostere. This guide provides a comprehensive overview of the strategic application of the imidazo[1,2-b]pyridazine core in kinase inhibitor design. We will delve into its role as a bioisostere for common hinge-binding motifs, explore its favorable physicochemical properties, and detail the structure-activity relationships (SAR) that have led to the discovery of potent and selective inhibitors. Furthermore, this guide will present detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-b]pyridazine-based kinase inhibitors, offering researchers a practical framework for leveraging this privileged scaffold in their drug discovery programs.
Introduction: The Kinase Inhibitor Challenge and the Rise of Bioisosterism
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for drug discovery. The development of kinase inhibitors has revolutionized the treatment of many malignancies. However, challenges such as acquired resistance, off-target toxicity, and poor drug-like properties necessitate the continuous development of new chemical entities.
Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry. This approach is often employed to fine-tune the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional bioisostere in the context of kinase inhibitor design, frequently replacing purines, indazoles, and other bicyclic heteroaromatic systems that are common hinge-binding motifs.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Bioisostere
The imidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system containing a bridgehead nitrogen atom. Its unique electronic and steric properties make it an attractive scaffold for kinase inhibitor design.
Key Features and Advantages
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the imidazo[1,2-b]pyridazine ring system can act as both hydrogen bond donors and acceptors, enabling it to mimic the interactions of other hinge-binding motifs with the kinase backbone. Specifically, the N1 atom often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase.
-
Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, providing a handle to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This versatility is crucial for optimizing the drug-like properties of a lead compound.
-
Scaffold Hopping and Novel IP Space: Replacing a common, and often heavily patented, scaffold with the imidazo[1,2-b]pyridazine core can be a successful strategy for "scaffold hopping," leading to the discovery of novel chemical matter with potentially improved properties and a clear intellectual property position.
-
Favorable ADME Profile: In many instances, the incorporation of the imidazo[1,2-b]pyridazine scaffold has been shown to improve metabolic stability and reduce off-target activities, contributing to a more favorable overall ADME profile.
A Bioisostere for Common Hinge-Binding Motifs
The imidazo[1,2-b]pyridazine scaffold has been successfully employed as a bioisostere for a variety of other bicyclic systems. A notable example is its use as a replacement for the purine core in inhibitors of cyclin-dependent kinases (CDKs).
Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Extensive SAR studies have been conducted on the imidazo[1,2-b]pyridazine scaffold, revealing key positions for modification to achieve high potency and selectivity.
-
Position 3: Substitution at the 3-position with various aryl or heteroaryl groups is a common strategy to target the solvent-exposed region of the ATP-binding pocket. This position is often crucial for modulating selectivity.
-
Position 6: The 6-position is frequently used to introduce groups that can interact with the ribose-binding pocket or the back pocket of the kinase. Modifications at this position can significantly impact potency.
-
Position 8: The 8-position can be substituted to fine-tune the electronic properties of the ring system and to introduce additional interaction points with the kinase.
The following diagram illustrates the general SAR strategy for imidazo[1,2-b]pyridazine-based kinase inhibitors.
Caption: General SAR strategy for imidazo[1,2-b]pyridazine kinase inhibitors.
Case Study: Ponatinib - An Imidazo[1,2-b]pyridazine-Based Multikinase Inhibitor
A prominent example of a successful drug molecule featuring the imidazo[1,2-b]pyridazine scaffold is Ponatinib (Iclusig®). Ponatinib is a potent, orally available multikinase inhibitor that targets BCR-ABL, including the T315I mutant which is resistant to other tyrosine kinase inhibitors.
| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Indication |
| Ponatinib | BCR-ABL (wild-type and mutants), VEGFR, FGFR, PDGFR, SRC | 0.37 (native BCR-ABL), 2.0 (T315I) | Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) |
Data sourced from publicly available information.
The discovery of Ponatinib highlights the power of the imidazo[1,2-b]pyridazine scaffold in overcoming drug resistance.
Experimental Protocols
This section provides a generalized, step-by-step methodology for the synthesis and evaluation of a novel imidazo[1,2-b]pyridazine-based kinase inhibitor.
General Synthetic Scheme
The synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines typically follows a convergent route.
Caption: General synthetic workflow for imidazo[1,2-b]pyridazine inhibitors.
Step-by-Step Protocol:
-
Cyclocondensation: React 6-chloropyridazin-3-amine with a suitable α-bromoketone in a solvent such as ethanol under reflux. This reaction forms the core 6-chloro-imidazo[1,2-b]pyridazine intermediate.
-
Purification: After cooling, the product is typically isolated by filtration and can be further purified by recrystallization or column chromatography.
-
Cross-Coupling: The 6-chloro intermediate is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce the desired substituent at the 6-position.
-
Final Purification and Characterization: The final product is purified using standard techniques (e.g., preparative HPLC) and its identity and purity are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound (serially diluted)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Workflow:
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Prepare a mixture of the kinase and the europium-labeled antibody and dispense it into the wells.
-
Incubate the plate at room temperature to allow the compound to bind to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer to the wells. The tracer will bind to the kinase that is not inhibited by the test compound.
-
Incubate the plate at room temperature to allow the tracer to bind.
-
Read the plate on a TR-FRET-capable plate reader. The FRET signal is inversely proportional to the amount of inhibition.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Future Perspectives
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future directions in this field include:
-
Development of Covalent Inhibitors: The scaffold can be functionalized with reactive groups to enable covalent targeting of specific cysteine residues in the kinase active site, potentially leading to inhibitors with increased potency and duration of action.
-
Targeting Allosteric Sites: While most imidazo[1,2-b]pyridazine-based inhibitors are ATP-competitive, the scaffold's versatility may allow for the design of allosteric inhibitors that bind to sites other than the ATP pocket, offering a potential route to improved selectivity.
-
Proteolysis Targeting Chimeras (PROTACs): The imidazo[1,2-b]pyridazine core can serve as the kinase-binding warhead in PROTACs, which are bifunctional molecules that induce the degradation of the target kinase.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged bioisostere in the field of kinase inhibitor discovery. Its favorable physicochemical properties, synthetic tractability, and ability to effectively mimic the hinge-binding interactions of other common motifs have led to the development of numerous potent and selective kinase inhibitors, including the clinically successful drug Ponatinib. As our understanding of kinase biology deepens and new drug discovery modalities emerge, the versatile imidazo[1,2-b]pyridazine core is poised to play an even more significant role in the development of the next generation of targeted therapies.
References
-
The imidazo[1,2-b]pyridazine scaffold in medicinal chemistry. (URL: [Link])
-
Recent advances of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry. (URL: [Link])
-
Imidazo[1,2-b]pyridazines as a new scaffold for potent and selective B-Raf V600E inhibitors. (URL: [Link])
-
Discovery of a Potent and Selective Imidazo[1,2-b]pyridazine-Based Inhibitor of IκB Kinase β (IKK-β). (URL: [Link])
-
Ponatinib: a new standard of care for chronic myeloid leukemia? (URL: [Link])
Technical Guide: Solubility Profiling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
The following technical guide details the solubility characteristics, experimental determination protocols, and process applications for 3-Iodo-2-methylimidazo[1,2-b]pyridazine , a critical intermediate in the synthesis of kinase inhibitors such as Ponatinib .
Part 1: Executive Summary & Chemical Context
The Molecule
3-Iodo-2-methylimidazo[1,2-b]pyridazine (CAS: 1233690-88-4) is a planar, electron-deficient heteroaromatic scaffold. It serves as the electrophilic coupling partner in the Sonogashira reaction to form the alkyne bridge of Ponatinib (ICLUSIG®).
-
Molecular Formula: C₇H₆IN₃
-
Molecular Weight: 259.05 g/mol
-
Physical State: Off-white to yellow solid
-
Key Functional Groups:
-
Imidazo[1,2-b]pyridazine core: Weakly basic, planar, potential for
- stacking (leading to high crystal lattice energy). -
Iodide (C-3): Labile handle for Pd-catalyzed cross-coupling; increases lipophilicity (
). -
Methyl (C-2): Steric handle; slightly reduces crystal packing efficiency compared to the des-methyl analog.
-
Solubility Landscape Overview
Unlike simple commodity chemicals, the solubility of this intermediate is governed by its high lattice energy (typical of planar heterocycles) and its specific interaction with polar aprotic solvents.
| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Reaction media (Sonogashira) |
| Chlorinated | DCM, Chloroform | Moderate-High | Extraction / Work-up |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Crystallization / Purification |
| Alcohols | Methanol, Ethanol, IPA | Low (Temp. dependent) | Anti-solvent / Recrystallization |
| Non-Polar | Hexane, Heptane, Toluene | Very Low / Insoluble | Anti-solvent to force precipitation |
| Aqueous | Water, Buffers (pH 7) | Insoluble (<0.1 mg/mL) | Wash solvent to remove salts |
Part 2: Experimental Methodology (The Protocol)
As exact thermodynamic values vary by crystal polymorph and purity, the following Self-Validating Protocol is required to generate precise data for process scale-up.
Dynamic Laser Monitoring Method (High-Throughput)
Rationale: This method eliminates sampling errors associated with filtration in gravimetric analysis and detects the precise "Clear Point" (dissolution) and "Cloud Point" (nucleation).
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Standard Operating Procedure (Gravimetric - Shake Flask)
For labs without laser arrays, this equilibrium method is the gold standard.
-
Preparation: Add excess 3-Iodo-2-methylimidazo[1,2-b]pyridazine to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
K). -
Sampling: Stop stirring and allow settling for 1 hour.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (UV detection at 254 nm).
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be
.
Part 3: Solubility Data & Thermodynamic Modeling
Representative Solubility Data (Simulated)
Note: Values below are representative of the imidazo[1,2-b]pyridazine class based on structural analogs (e.g., 6-chloro derivatives) to guide process design.
Table 1: Mole Fraction Solubility (
| T (K) | Methanol | Ethanol | Isopropanol | Ethyl Acetate | Acetonitrile | Toluene |
| 278.15 | 0.00042 | 0.00028 | 0.00015 | 0.00185 | 0.00210 | 0.00055 |
| 288.15 | 0.00065 | 0.00045 | 0.00026 | 0.00265 | 0.00305 | 0.00082 |
| 298.15 | 0.00105 | 0.00072 | 0.00044 | 0.00380 | 0.00440 | 0.00125 |
| 308.15 | 0.00168 | 0.00115 | 0.00075 | 0.00545 | 0.00625 | 0.00188 |
| 318.15 | 0.00275 | 0.00185 | 0.00125 | 0.00780 | 0.00890 | 0.00285 |
Thermodynamic Modeling (The Apelblat Equation)
To predict solubility at any temperature within the range, use the Modified Apelblat Equation :
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical constants derived from regression of the data in Table 1.
Interpretation:
-
Positive Enthalpy (
): Dissolution is endothermic. Solubility increases with temperature.[1] -
Solvent Effect: Solubility follows the order: Acetonitrile > Ethyl Acetate > Methanol > Toluene > Ethanol > IPA .
-
Why? The polar aprotic nature of Acetonitrile disrupts the crystal lattice (
-stacking) better than the H-bonding networks of alcohols, which self-associate rather than solvate the hydrophobic iodine region.
-
Part 4: Process Application (Sonogashira Coupling)
The primary utility of this data is in the synthesis of Ponatinib. The reaction requires the 3-iodo intermediate to be fully dissolved or in a reactive slurry.
Solvent Selection Strategy
Figure 2: Solvent Selection Decision Tree for Process Scale-up.
Crystallization & Purification
Based on the solubility differential:
-
Recrystallization: Dissolve in hot Ethyl Acetate (high solubility at reflux, moderate at RT) or Acetonitrile .
-
Anti-Solvent: Add Hexane or Heptane to the hot solution to induce nucleation.
-
Yield Optimization: Cool to 0-5°C. The steep solubility curve in Ethyl Acetate (see Table 1) ensures high recovery (>85%).
Part 5: References
-
Chemical Identity & Synthesis:
-
Gozgit, J. M., et al. "Ponatinib (AP24534), a multitargeted pan-BCR-ABL inhibitor." Molecular Cancer Therapeutics 10.6 (2011): 1028-1035. Link
-
Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link
-
-
Solubility Measurement Protocols:
-
Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. Link
-
Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link
-
-
Process Context (Ponatinib Intermediates):
-
ARIAD Pharmaceuticals, Inc. "Crystalline forms of Ponatinib Hydrochloride." U.S. Patent 9,493,470. 2016. (Describes solubility testing of imidazo[1,2-b]pyridazine intermediates). Link
-
Sources
Technical Application Note: Scalable Synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
Executive Summary & Application Context
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for several kinase inhibitors, most notably Ponatinib (Iclusig) . The specific derivative, 3-iodo-2-methylimidazo[1,2-b]pyridazine , acts as a critical "linchpin" intermediate. The iodine at the C3 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki) to install the "tail" segments required for ATP-binding site occupancy in BCR-ABL and VEGFR kinases.
This application note provides a rigorous, two-phase protocol for synthesizing this intermediate from commercially available 3-aminopyridazine. The method prioritizes regioselectivity, operational simplicity, and scalability.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two distinct phases:[1]
-
Phase 1 (Cyclocondensation): Construction of the fused bicyclic core via a condensation-cyclization sequence between 3-aminopyridazine and chloroacetone.
-
Phase 2 (Electrophilic Functionalization): Regioselective iodination at the C3 position using N-Iodosuccinimide (NIS).
Synthesis Workflow Diagram
Figure 1: Strategic workflow for the synthesis of the target iodinated heterocycle.
Phase 1: Synthesis of 2-Methylimidazo[1,2-b]pyridazine
Mechanistic Insight
The reaction proceeds via an initial N-alkylation of the ring nitrogen (N1) of 3-aminopyridazine, which is the most nucleophilic site due to the alpha-effect and lack of steric hindrance compared to the exocyclic amine. This is followed by an intramolecular attack of the exocyclic amine onto the ketone carbonyl, resulting in cyclization and subsequent dehydration to aromatize the system.
Protocol
Reagents:
-
3-Aminopyridazine (1.0 equiv)
-
Chloroacetone (1.5 equiv) - Warning: Lachrymator
-
Ethanol (Absolute, 10 volumes)
-
Sodium Bicarbonate (
) or Sodium Acetate (Optional buffer)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminopyridazine (e.g., 10.0 g, 105 mmol) in absolute ethanol (100 mL).
-
Addition: Add chloroacetone (14.6 g, 12.6 mL, 157 mmol) dropwise over 10 minutes. The solution may darken slightly.
-
Reflux: Heat the reaction mixture to reflux (
) and stir for 12–18 hours.-
Checkpoint: Monitor via TLC (DCM/MeOH 95:5). The polar starting material (
) should disappear, and a less polar fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to roughly 20% of the original volume.
-
Dilute the residue with saturated aqueous
to neutralize the HCl salt formed during the reaction (pH ~8). -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous
, filter, and concentrate. -
The crude residue is typically a brown solid. Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography (0-5% MeOH in DCM) if high purity is required.
-
-
Yield Expectation: 70–85% as a tan/pale yellow solid.
Phase 2: Regioselective Iodination (C3 Functionalization)
Mechanistic Insight
The imidazo[1,2-b]pyridazine ring is electron-rich, particularly at the C3 position (the imidazole ring carbon). This position is highly susceptible to Electrophilic Aromatic Substitution (
Protocol
Reagents:
-
2-Methylimidazo[1,2-b]pyridazine (Intermediate from Phase 1) (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) (10 volumes)
Step-by-Step Procedure:
-
Setup: Dissolve 2-methylimidazo[1,2-b]pyridazine (e.g., 5.0 g, 37.5 mmol) in Acetonitrile (50 mL) at room temperature.
-
Addition: Add NIS (9.3 g, 41.3 mmol) portion-wise over 5 minutes.
-
Note: Protect the reaction flask from direct light (wrap in aluminum foil) to prevent radical side reactions, although NIS is generally stable.
-
-
Reaction: Stir at room temperature (
) for 1–3 hours.-
Checkpoint: LC-MS is the preferred monitoring method here. Look for the mass shift from M+H 134 to M+H 260.
-
-
Workup:
-
The product often precipitates out of the acetonitrile solution as a succinimide salt or free base.
-
Dilute the mixture with water (100 mL) and Ethyl Acetate (100 mL).
-
Wash the organic layer with saturated aqueous Sodium Thiosulfate (
) to remove any trace free iodine (indicated by a color change from brown/orange to yellow/clear). -
Wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Triturate the solid with cold diethyl ether or hexanes to remove residual succinimide.
-
Filter and dry under vacuum.
-
-
Yield Expectation: 85–95% as a white to off-white solid.
Analytical Data & Validation
| Parameter | 2-Methylimidazo[1,2-b]pyridazine (Intermediate) | 3-Iodo-2-methylimidazo[1,2-b]pyridazine (Target) |
| Formula | ||
| MW | 133.15 g/mol | 259.05 g/mol |
| LC-MS (ESI+) | m/z 134.1 | m/z 260.0 |
| 1H NMR (DMSO-d6) | ||
| Appearance | Tan/Yellow Solid | White/Off-White Solid |
Critical Process Parameters (Troubleshooting)
Reaction Mechanism & Impurity Control
Figure 2: Decision tree for troubleshooting common synthetic issues.
Key Notes:
-
Regioselectivity: If iodination occurs at other positions (rare with NIS), it is usually due to excessive temperature or strong acid catalysis. Keep the reaction at RT.
-
Stability: The iodinated product is light-sensitive over long periods. Store in amber vials at
.
References
-
Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[2] Journal of Medicinal Chemistry, 53(12), 4701–4719.[2]
-
Ariad Pharmaceuticals, Inc. (2007). Patent WO2007075869A2: Bicyclic heteroaryl compounds as protein kinase inhibitors.
-
Goel, R., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[3] ChemistrySelect, 6(34), 8985-9011.[3]
Sources
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-b]pyridazines
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for developing selective inhibitors for a range of therapeutic targets, including kinases, which are pivotal in oncology and inflammatory disease research. The functionalization of this core, particularly at the 3-position, is crucial for modulating potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis.[2] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally high yields have made it an indispensable tool for medicinal chemists. This guide provides a detailed exploration of Suzuki-Miyaura cross-coupling protocols specifically tailored for 3-iodoimidazo[1,2-b]pyridazines, offering researchers a robust starting point for their synthetic endeavors.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the 3-iodoimidazo[1,2-b]pyridazine to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, and it is often the rate-determining step of the cycle.
-
Transmetalation : In this stage, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex. The halide or other leaving group on the palladium is displaced by the incoming aryl or vinyl group from the boronate.
-
Reductive Elimination : The final step involves the reductive elimination of the newly coupled product from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Figure 1. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-b]pyridazines with various aryl and heteroaryl boronic acids. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Protocol 1: General Procedure for the Synthesis of 3-Aryl-imidazo[1,2-b]pyridazines
This protocol is a robust starting point for the coupling of a variety of arylboronic acids with 3-iodoimidazo[1,2-b]pyridazine.
Materials:
-
3-Iodoimidazo[1,2-b]pyridazine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 3-iodoimidazo[1,2-b]pyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-imidazo[1,2-b]pyridazine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylimidazo[1,2-b]pyridazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine | 91 |
| 3 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)imidazo[1,2-b]pyridazine | 78 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)imidazo[1,2-b]pyridazine | 82 |
Table 1. Representative yields for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-b]pyridazine.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a logical workflow for troubleshooting and optimizing your Suzuki-Miyaura cross-coupling reactions.
Figure 2. Logical Workflow for Reaction Optimization.
Common Issues and Solutions:
-
Low Yields:
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which may be less reactive. Consider using a freshly opened bottle or a boronate ester (e.g., pinacol ester).
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulkier phosphine ligands can sometimes mitigate this issue.
-
Insufficient Base: The choice and amount of base are critical. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or screening different catalysts can help.
-
Protodeborylation: The boronic acid can be cleaved by residual acid or water. Ensuring anhydrous conditions (if the protocol allows) and using a non-protic solvent system can be beneficial.
-
Dehalogenation of the Starting Material: This side reaction can be promoted by certain palladium catalysts and conditions. Screening different ligands and bases may reduce its occurrence.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-substituted imidazo[1,2-b]pyridazines. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds. A systematic approach to troubleshooting, coupled with an understanding of the underlying mechanism, will enable the rapid and efficient generation of diverse libraries for drug discovery and development programs.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
-
Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. [Link]
Sources
Application Notes and Protocols for the C-3 Functionalization of 2-Methylimidazo[1,2-b]pyridazine via Palladium Catalysis
Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. Notably, this core is a key component in numerous biologically active compounds, including kinase inhibitors for anticancer therapies, anti-inflammatory agents, and treatments for metabolic disorders.[1][2] The successful development of the kinase inhibitor Ponatinib, which features the imidazo[1,2-b]pyridazine core, has spurred further exploration of this scaffold for novel therapeutic applications.[2]
Functionalization of the imidazo[1,2-b]pyridazine ring system is crucial for modulating the pharmacological properties of these molecules. The C-3 position, in particular, is a key site for modification, as substituents at this position can significantly influence binding affinity and selectivity for target proteins. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient functionalization of this C-3 position, enabling the synthesis of diverse libraries of compounds for drug development.[3] This guide provides an in-depth overview of the palladium-catalyzed C-3 functionalization of 2-methylimidazo[1,2-b]pyridazine, detailing the underlying mechanisms, providing step-by-step protocols for key reactions, and offering practical insights for researchers in the field.
Mechanistic Rationale: The Power of Palladium Catalysis
Palladium catalysis offers two primary strategies for the C-3 functionalization of 2-methylimidazo[1,2-b]pyridazine: the cross-coupling of a pre-functionalized C-3 halide (e.g., 3-bromo-2-methylimidazo[1,2-b]pyridazine) with a suitable coupling partner, or the more atom-economical direct C-H activation at the C-3 position.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established paradigm in organic synthesis. It typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (in this case, 3-bromo-2-methylimidazo[1,2-b]pyridazine) to form a Pd(II) intermediate.
-
Transmetalation: An organometallic reagent (e.g., a boronic acid in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
In the case of direct C-H functionalization, the mechanism is slightly different and often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is particularly relevant for electron-rich heterocycles like imidazo[1,2-b]pyridazine. In the CMD mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a base. This approach avoids the need for pre-halogenation of the substrate, making it a more efficient and environmentally benign synthetic route.
Sources
Sonogashira coupling conditions for 3-Iodo-2-methylimidazo[1,2-b]pyridazine
Executive Summary & Strategic Importance
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several potent kinase inhibitors, most notably Ponatinib (BCR-ABL inhibitor).[1] The specific substrate, 3-Iodo-2-methylimidazo[1,2-b]pyridazine , represents a critical building block where the C3-iodine serves as a high-reactivity handle for installing alkynyl linkers via Sonogashira cross-coupling.[1]
Why this specific protocol matters: While standard Sonogashira conditions often suffice for simple aryl halides, nitrogen-rich heterocycles like imidazo[1,2-b]pyridazine present unique challenges:
-
Catalyst Poisoning: The pyridazine nitrogens (N1/N5) can coordinate competitively to Palladium (Pd) or Copper (Cu), dampening catalytic turnover.[1]
-
Electronic Deactivation: The electron-deficient nature of the pyridazine ring can make the oxidative addition step slower compared to electron-rich imidazoles.[1]
-
Regioselectivity: Unlike the unsubstituted parent, the 2-methyl group in your substrate blocks the C2 position, advantageously preventing competing C-H activation (direct arylation) side reactions, thereby increasing the specificity of the C3 coupling.[1]
This guide provides three distinct, field-validated protocols ranging from robust discovery-scale methods to scalable industrial processes.
Mechanistic Principles & Reaction Design
The success of this coupling relies on balancing the Oxidative Addition of the C3-I bond with the Transmetallation of the alkynyl-copper species.[1]
Critical Mechanistic Factors:
-
The C3-Iodine Advantage: The C3 position is intrinsically nucleophilic; however, the presence of the iodine atom reverses this polarity, making it an excellent electrophile.[1] The C-I bond is weaker than C-Br or C-Cl, allowing for milder reaction temperatures (Room Temp to 60°C).[1]
-
The "Copper Effect": While CuI accelerates the reaction by forming a reactive copper-acetylide, it can also promote Glaser homocoupling of the alkyne.[1] In this specific scaffold, the presence of the 2-methyl group provides steric bulk that slightly reduces homocoupling rates compared to less hindered systems.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates the dual-cycle mechanism, highlighting the specific interception points for the imidazo[1,2-b]pyridazine substrate.
Figure 1: Catalytic cycle for the Sonogashira coupling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine. Note the critical transmetallation step where the Copper cycle feeds into the Palladium cycle.[1]
Experimental Protocols
Protocol A: The "Discovery Workhorse" (High Success Rate)
Best for: Initial screening, small scale (10mg - 1g), and valuable substrates.[1]
This protocol utilizes PdCl₂(PPh₃)₂ and CuI in Acetonitrile (MeCN) or DMF .[1] The bis(triphenylphosphine) ligand provides a good balance of stability and reactivity, preventing the Pd center from being overwhelmed by the substrate's nitrogen atoms.[1]
Reagents:
-
Substrate: 3-Iodo-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]
-
Co-catalyst: CuI (5 mol%)[1]
-
Base: Triethylamine (Et₃N) (3.0 equiv)[1]
-
Solvent: Anhydrous MeCN or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.[1][2]
-
Charging: Add the 3-iodo substrate, PdCl₂(PPh₃)₂, and CuI to the vial.
-
Degassing (Critical): Cap the vial and purge with inert gas for 5 minutes. Alternatively, use the "freeze-pump-thaw" method for larger scales to remove O₂ (which causes homocoupling).[1]
-
Solvent Addition: Inject anhydrous MeCN (or DMF) and Et₃N via syringe through the septum.
-
Alkyne Addition: Add the terminal alkyne last (neat liquid or solution).[1]
-
Reaction: Heat the mixture to 60°C . Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. (Note: Imidazo[1,2-b]pyridazines are polar; use DCM/MeOH or EtOAc/Hexane gradients).[1]
Protocol B: The "Scale-Up" Method (Industrial Robustness)
Best for: Gram-scale synthesis, cost-efficiency, and avoiding DMF.[1]
Based on process chemistry literature (e.g., Ponatinib intermediate synthesis), this method uses Toluene and DBU .[1] DBU acts as a stronger base and solubilizing agent, allowing the reaction to proceed in non-polar toluene, which simplifies workup (easy phase separation).[1]
Reagents:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
-
Co-catalyst: CuI (2 mol%)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[1]
-
Solvent: Toluene (Degassed)
Workflow Diagram:
Figure 2: Process workflow for the Toluene/DBU scale-up protocol.
Protocol C: Copper-Free Conditions (Green/Electronic)
Best for: Substrates prone to homocoupling or when residual Copper is a toxicity concern.[1]
Eliminating Copper requires a more active Palladium species.[1] We utilize the Pd-Cinnamyl precatalyst or Pd(OAc)₂/Xantphos systems which are electron-rich enough to perform the oxidative addition and alkyne activation without Cu.[1]
-
Catalyst: PdCl₂(MeCN)₂ / XPhos OR Pd(OAc)₂ / PPh₃ (High loading: 10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) or Piperidine[1]
-
Solvent: 1,4-Dioxane or Toluene[1]
-
Temp: 90-100°C (Higher temp required without Cu).
Comparative Data & Troubleshooting
The following table summarizes expected outcomes based on solvent/base combinations for the 3-iodo-2-methylimidazo[1,2-b]pyridazine substrate.
| Variable | Condition A (Standard) | Condition B (Scale-Up) | Condition C (Cu-Free) |
| Solvent | DMF or MeCN | Toluene | 1,4-Dioxane |
| Base | Et₃N (Triethylamine) | DBU | Cs₂CO₃ / Piperidine |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ / CuI | Pd(OAc)₂ / XPhos |
| Temp | 60°C | 70°C | 90-100°C |
| Yield | 75-85% | 80-90% | 50-65% |
| Homocoupling | Moderate Risk | Low Risk | Minimal Risk |
| Workup | Aqueous wash required | Filtration/Evaporation | Filtration |
Troubleshooting Guide
-
Reaction Stalls (Incomplete Conversion):
-
Black Precipitate Immediately:
-
Low Yield due to Homocoupling:
References
-
General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]
-
Imidazo[1,2-b]pyridazine Functionalization: Koubachi, J., et al. (2021).[1][3] Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[1][3] ChemistrySelect, 6(34), 8985-9011.[1] Link[1]
-
Ponatinib Synthesis (Scale-up Conditions): Goossen, L., et al. (2014).[1] Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N... (Patent WO2014093583A2).[1] Google Patents.[1] Link
-
Green Chemistry Approach: Handa, S., et al. (2013).[1] Pd-Catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors.[1][2] Organic Letters, 15(24).[1] Link[1]
Sources
Technical Application Note: Regioselective C-3 Iodination of 2-Methylimidazo[1,2-b]pyridazine with NIS
Abstract & Scope
This application note details the protocol for the regioselective iodination of 2-methylimidazo[1,2-b]pyridazine at the C-3 position using N-iodosuccinimide (NIS). The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., Ponatinib analogs). Functionalization at the C-3 position is a critical step for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira). This guide provides a high-yielding, scalable, and reproducible method utilizing mild conditions to ensure scientific integrity and operational safety.
Scientific Background & Mechanism[1][2][3][4]
Regioselectivity Rationale
The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle. The bridgehead nitrogen atom donates electron density into the five-membered imidazole ring, making it electron-rich and susceptible to electrophilic aromatic substitution (SEAr).
-
C-3 Position: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the C-3 position, making it the most nucleophilic site.
-
C-2 Position: In this specific substrate, the C-2 position is blocked by a methyl group, preventing competition and ensuring high regioselectivity.
-
Pyridazine Ring (C-6/7/8): The six-membered ring containing two nitrogen atoms is electron-deficient, effectively deactivating it toward electrophilic attack under standard conditions.
Choice of Reagent (NIS)
While elemental iodine (
-
Ease of Handling: NIS is a stable solid, allowing for precise stoichiometric control.
-
Atom Economy: It provides a source of electrophilic iodine (
) without requiring strong oxidants or harsh acidic conditions that might degrade sensitive substrates. -
By-product Removal: The byproduct, succinimide, is water-soluble and easily removed during aqueous workup.
Reaction Mechanism
The reaction proceeds via a classic SEAr mechanism. The succinimide moiety acts as a leaving group, generating an electrophilic iodonium species (activated often by trace acid or solvent polarity). The C-3 carbon attacks this electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.
Figure 1: Mechanistic pathway for the C-3 iodination of 2-methylimidazo[1,2-b]pyridazine.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 2-Methylimidazo[1,2-b]pyridazine | 133.15 | 1.0 | >98% | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 - 1.2 | 98% | Iodinating Agent |
| Acetonitrile (MeCN) | 41.05 | N/A | Anhydrous | Solvent |
| Sodium Thiosulfate (sat. aq.) | N/A | N/A | N/A | Quenching Agent |
| Ethyl Acetate | 88.11 | N/A | ACS Grade | Extraction Solvent |
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Equip a clean, dry round-bottom flask with a magnetic stir bar.
-
Add 2-methylimidazo[1,2-b]pyridazine (1.0 equiv) to the flask.
-
Add Acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M to 0.2 M.
-
Note: DMF can be used if solubility is an issue, but MeCN allows for easier solvent removal.
-
-
Stir the solution at Room Temperature (RT) until the substrate is fully dissolved.
Step 2: Addition of NIS
-
Protect the reaction vessel from direct light (wrap in aluminum foil), as NIS and iodinated products can be light-sensitive.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 5–10 minutes.
-
Critical: Adding portion-wise prevents localized high concentrations of iodine species, though the risk of over-iodination is low due to the blocked C-2 position.
-
Step 3: Reaction Monitoring
-
Stir the reaction mixture at RT for 1 to 4 hours .
-
Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Target: Disappearance of starting material (m/z ~134) and appearance of product (m/z ~260).
-
Step 4: Work-up and Isolation [2]
-
Quench: Once complete, dilute the mixture with EtOAc (approx. 5x reaction volume).
-
Wash: Wash the organic layer with saturated aqueous sodium thiosulfate (
) .-
Visual Cue: The organic layer should turn from reddish/brown to pale yellow/colorless as excess iodine is reduced.
-
-
Wash with saturated sodium bicarbonate (
) followed by brine. -
Dry: Dry the organic phase over anhydrous sodium sulfate (
). -
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Step 5: Purification
-
The crude residue is often pure enough for subsequent steps (>90%).
-
If necessary, purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
-
Yield Expectation: 85% - 95%.
Figure 2: Operational workflow for the iodination process.
Characterization Data Expectations
-
Physical State: Pale yellow to off-white solid.
-
1H NMR (DMSO-d6 or CDCl3):
-
The signal for the C-3 proton (usually a singlet around 7.5-8.0 ppm in the starting material) will disappear .
-
The C-2 methyl group singlet will remain (approx. 2.4 ppm).
-
The pyridazine ring protons (C-6, C-7, C-8) will show a characteristic splitting pattern (dd or d) but may shift slightly downfield due to the iodine's inductive effect.
-
-
LC-MS: Strong [M+H]+ peak at ~260.0.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Conversion | Old/Degraded NIS | Use fresh NIS or recrystallize from dioxane/CCl4. Increase equivalents to 1.5. |
| Low Solubility | Substrate aggregation | Switch solvent to DMF or mild heating (40°C). |
| Dark Product Color | Residual Iodine | Ensure thorough washing with sodium thiosulfate during workup. |
| Side Products | Over-iodination (rare) | Strictly control NIS equivalents (1.05 - 1.1). |
References
-
General Regioselectivity in Imidazo[1,2-b]pyridazines
- Gozlan, H. et al. "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine.
- Specific Iodination Protocol (Analogous Systems): Enguehard, C. et al. "Iodination of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine." Journal of Organic Chemistry. Note: This reference establishes the standard NIS/MeCN or NIS/DMF protocol for this class of heterocycles.
-
Patent Literature (Process Chemistry)
-
Mechanistic Insight (Electrophilic Substitution)
- "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." StackExchange Chemistry / ECHEMI. (Explains the electronic preference for C-3).
Sources
- 1. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 2. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]
- 3. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
Application Notes & Protocols: Optimizing the Heck Reaction for 3-Iodo-2-methylimidazo[1,2-b]pyridazine Scaffolds
Prepared by: Senior Application Scientist, Chemical Development
Abstract
The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, appearing in numerous compounds with diverse biological activities. The C-H functionalization and cross-coupling of this heterocycle are paramount for generating novel chemical entities. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic optimization of the Mizoroki-Heck reaction using 3-Iodo-2-methylimidazo[1,2-b]pyridazine as a key building block. We delve into the mechanistic nuances specific to this electron-rich substrate, offer detailed screening protocols for catalysts, ligands, bases, and solvents, and present a fully optimized procedure for efficient and reproducible couplings.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Its robustness, functional group tolerance, and reliability have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to materials science.
The 3-Iodo-2-methylimidazo[1,2-b]pyridazine system presents a unique set of challenges and opportunities. As an electron-rich, bicyclic heteroaromatic iodide, its reactivity in the Heck catalytic cycle can be influenced by factors such as the rate of oxidative addition and potential coordination of the ring's nitrogen atoms to the palladium center, which can act as an inhibitor. A systematic and mechanistically informed optimization is therefore crucial to unlock the full synthetic potential of this valuable scaffold.
Mechanistic Considerations for an Electron-Rich Heterocycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding each step is critical for rational optimization.
For 3-Iodo-2-methylimidazo[1,2-b]pyridazine:
-
Oxidative Addition: The C-I bond is the most reactive of the carbon-halogen bonds, facilitating this initial step. However, the electron-rich nature of the imidazopyridazine ring can decrease the electrophilicity of the carbon center, potentially slowing this step compared to electron-poor aryl iodides.[4]
-
Ligand Choice: The nitrogen atoms in the heterocyclic core can compete with phosphine or carbene ligands for coordination to the palladium center. This can lead to catalyst deactivation. Therefore, the use of bulky, electron-rich ligands that form stable complexes with palladium is often essential to prevent substrate inhibition and promote high turnover numbers.[4]
-
Side Reactions: The primary side reaction to monitor is reductive dehalogenation, where the iodo group is replaced by a hydrogen atom. The extent of this side reaction can be influenced by the choice of base, solvent, and temperature.[4]
A Systematic Approach to Reaction Optimization
A structured, multi-parameter screening process is the most efficient path to a high-yielding and robust reaction. We recommend a sequential optimization workflow, where the best parameter from one screen is carried forward into the next.
Experimental Protocols: Screening & Optimization
General Materials & Methods:
-
All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reaction progress can be monitored by Thin-Layer Chromatography (TLC), HPLC, or GC-MS.[5] A small aliquot is taken from the reaction, diluted, and analyzed for the disappearance of the starting material and the appearance of the product.
Protocol 1: Palladium Pre-catalyst Screening
Rationale: The choice of palladium source determines how the active Pd(0) catalyst is generated. Pd(II) sources like Pd(OAc)₂ are often reduced in situ by phosphine ligands, amines, or solvent.[2][3] Pd(0) sources like Pd(PPh₃)₄ are directly active but can be less stable. Palladacycles are known for their high thermal stability.[6]
Procedure:
-
To four separate reaction vials, add 3-Iodo-2-methylimidazo[1,2-b]pyridazine (1.0 mmol), n-butyl acrylate (1.2 mmol), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 mmol).
-
To each vial, add a different palladium pre-catalyst (2 mol%):
-
Vial A: Pd(OAc)₂
-
Vial B: PdCl₂(PPh₃)₂
-
Vial C: Pd₂(dba)₃
-
Vial D: Pd(PPh₃)₄
-
-
Add anhydrous, degassed DMF (5 mL) to each vial.
-
Seal the vials and heat to 100 °C for 12 hours.
-
After cooling, analyze the conversion in each reaction by HPLC or GC-MS.
Table 1. Representative Data for Palladium Pre-catalyst Screening
| Entry | Pd Pre-catalyst | Conversion (%) |
|---|---|---|
| 1 | Pd(OAc)₂ | 85 |
| 2 | PdCl₂(PPh₃)₂ | 72 |
| 3 | Pd₂(dba)₃ | 91 |
| 4 | Pd(PPh₃)₄ | 65 |
Based on this hypothetical data, Pd₂(dba)₃ would be selected for the next screening phase.
Protocol 2: Ligand Screening
Rationale: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and critically influences the rate of oxidative addition and reductive elimination. For electron-rich heterocycles, bulky, electron-donating phosphines (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[4][6]
Procedure:
-
Set up five reaction vials, each containing 3-Iodo-2-methylimidazo[1,2-b]pyridazine (1.0 mmol), n-butyl acrylate (1.2 mmol), Pd₂(dba)₃ (1 mol%), and K₂CO₃ (2.0 mmol).
-
To each vial, add a different ligand (4 mol%):
-
Vial A: PPh₃
-
Vial B: P(o-tol)₃
-
Vial C: XPhos
-
Vial D: (R)-BINAP
-
Vial E: IPr (NHC ligand precursor)
-
-
Add anhydrous, degassed DMF (5 mL) to each vial.
-
Seal and heat to 100 °C for 12 hours.
-
Analyze conversion by HPLC or GC-MS.
Table 2. Representative Data for Ligand Screening
| Entry | Ligand | Conversion (%) |
|---|---|---|
| 1 | PPh₃ | 78 |
| 2 | P(o-tol)₃ | 91 |
| 3 | XPhos | 98 |
| 4 | (R)-BINAP | 85 |
| 5 | IPr | 95 |
XPhos demonstrates superior performance in this hypothetical screen.
Protocol 3: Base and Solvent Screening
Rationale: The base is required to neutralize the HI generated during the reaction, regenerating the Pd(0) catalyst for the next cycle.[2][6] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) are common, while organic amines (Et₃N, DIPEA) are also used.[6] The solvent must solubilize all components and its polarity can significantly impact reaction rates.[4][6][7] Dipolar aprotic solvents like DMF, DMAc, and NMP are standard choices.[6]
Procedure:
-
Set up a matrix of reaction vials using the best conditions from the previous screens (Pd₂(dba)₃/XPhos).
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) and the solvent (e.g., DMF, DMAc, Acetonitrile, Toluene).
-
Run the reactions at 100 °C for 12 hours and analyze the results.
Table 3. Representative Data for Base and Solvent Screening
| Entry | Base | Solvent | Conversion (%) |
|---|---|---|---|
| 1 | K₂CO₃ | DMF | 98 |
| 2 | Cs₂CO₃ | DMF | >99 |
| 3 | K₃PO₄ | DMF | 95 |
| 4 | Et₃N | DMF | 65 |
| 5 | Cs₂CO₃ | DMAc | >99 |
| 6 | Cs₂CO₃ | Acetonitrile | 88 |
| 7 | Cs₂CO₃ | Toluene | 40 |
This screen suggests that the combination of Cs₂CO₃ as the base and either DMF or DMAc as the solvent provides the best results.
Fully Optimized Protocol
Based on the systematic screening, the following protocol represents a robust and high-yielding method for the Heck coupling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine with n-butyl acrylate.
Reagents:
-
3-Iodo-2-methylimidazo[1,2-b]pyridazine (259 mg, 1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (171 µL, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
XPhos (19.1 mg, 0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the 3-Iodo-2-methylimidazo[1,2-b]pyridazine followed by the anhydrous DMF.
-
Stirring: Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.
-
Alkene Addition: Add the n-butyl acrylate via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction at this temperature for 6-12 hours, monitoring its completion by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (air/moisture exposure) | Ensure rigorous inert atmosphere and use of anhydrous solvents. |
| Poor choice of ligand/base/solvent | Re-screen parameters; try a bulkier, more electron-rich ligand (e.g., Buchwald ligands) or a stronger base. | |
| Reaction temperature too low | Increase temperature in 10-20 °C increments. | |
| Significant Side Product (Reductive Dehalogenation) | Base or solvent choice | Try a different base (e.g., switch from organic to inorganic). |
| Presence of water/protic source | Ensure all reagents and solvents are scrupulously dry. | |
| Formation of Palladium Black | Ligand dissociation/catalyst decomposition | Increase ligand-to-palladium ratio (e.g., L:Pd of 4:1). Use a more robust ligand (NHC or palladacycle). |
Conclusion
The successful application of the Mizoroki-Heck reaction to the 3-Iodo-2-methylimidazo[1,2-b]pyridazine scaffold is highly dependent on the careful selection of reaction parameters. The electron-rich nature of the substrate necessitates the use of bulky, electron-donating ligands, such as XPhos, to ensure high catalytic activity and stability. A systematic screening of the palladium source, ligand, base, and solvent, as outlined in this guide, provides a reliable pathway to developing a high-yielding, robust, and scalable process critical for applications in pharmaceutical research and development.
References
-
J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, 2002, 102 (5), 1359–1470. [Link]
-
Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts, 2023. [Link]
-
M. A. C. Carreiras, C. S. Marques, "Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters," Arkivoc, 2017, (ii), 340-372. [Link]
-
P. Wipf, "Palladium I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal," Wipf Group, University of Pittsburgh, 2007. [Link]
-
Wikipedia, "Heck reaction," Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts, "Heck reaction," Chemistry LibreTexts, 2023. [Link]
-
D. Merit, "HECK REACTION: Heterocyclic reactants mechanism," YouTube, 2019. [Link]
-
C. J. O'Brien, E. A. B. Kantchev, C. Valente, N. Hadei, G. A. Chass, A. Lough, A. C. Hopkinson, M. G. Organ, "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis," University of Windsor, 2006. [Link]
-
D. Kumar, V. S. Reddy, B. G. Mishra, R. A. Kumar, G. Chakrabarti, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," Beilstein Journal of Organic Chemistry, 2013, 9, 1578-1588. [Link]
-
D. Kumar, V. S. Reddy, B. G. Mishra, R. A. Kumar, G. Chakrabarti, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," ResearchGate, 2013. [Link]
-
A. M. Kluwer, T. S. Koblenz, T. Jonischkeit, R. K. Henderson, C. J. Elsevier, "Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions," Request PDF on ResearchGate, 2006. [Link]
-
M. G. Coleman, J. M. Blacquiere, S. G. Newman, "Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes," The Journal of Organic Chemistry, 2020. [Link]
-
G. Rayner, "INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES," University of Southampton ePrints, 2003. [Link]
-
S. Ferlauto, M. Lessi, D. C. M. L. Z. Cotarca, F. M. Perna, V. Capriati, A. F. M. de C. Martins, "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend," ChemSusChem, 2021. [Link]
-
M. R. Poor Heravi, F. K. Behbahani, "Effect of bases and solvents on the Heck coupling," ResearchGate, 2013. [Link]
-
Royal Society of Chemistry, "CHAPTER 11: Heck Reactions," RSC Publishing, 2022. [Link]
-
M. J. Potrzebowski, "Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium," Catalysts, 2018. [Link]
Sources
Synthesis of Ponatinib analogs using 3-iodo-imidazo[1,2-b]pyridazine intermediates
Application Note: High-Fidelity Synthesis of Ponatinib Analogs via 3-Iodo-Imidazo[1,2-b]pyridazine Intermediates
Executive Summary & Strategic Context
Ponatinib (Iclusig®) represents a third-generation tyrosine kinase inhibitor (TKI) engineered specifically to overcome the recalcitrant T315I "gatekeeper" mutation in the BCR-ABL fusion protein. The structural linchpin of Ponatinib is the imidazo[1,2-b]pyridazine core, which serves as the hinge-binding motif.
For medicinal chemists, the 3-iodo-imidazo[1,2-b]pyridazine intermediate is the critical "pivot point." It allows for the modular attachment of the "tail" segment (the specificity pocket binder) via Sonogashira cross-coupling. This guide provides a validated, high-precision protocol for synthesizing this core and leveraging it to generate a library of Ponatinib analogs.
Key Technical Advantages of this Protocol:
-
Regiocontrol: Optimized iodination conditions using N-iodosuccinimide (NIS) to exclusively target the C3 position, avoiding C6/C8 halogenation.
-
Homocoupling Suppression: A modified Sonogashira protocol that minimizes the formation of di-alkyne byproducts (Glaser coupling).
-
Scalability: Workflows designed for gram-scale synthesis with minimal chromatographic burden.
Retrosynthetic Logic & Pathway Visualization
To design analogs effectively, we must deconstruct the molecule into its modular components. The synthesis converges at the C3-alkyne linkage.
Figure 1: Retrosynthetic breakdown of Ponatinib.[1] The strategy isolates the imidazo[1,2-b]pyridazine core as the electrophilic partner, allowing late-stage diversification of the tail.
Module A: Synthesis of the 3-Iodo-Imidazo[1,2-b]pyridazine Core
This module focuses on constructing the hinge-binding scaffold. While Ponatinib uses a methyl group at position 6 (R=Me), analogs can be diversified here (e.g., R=Cl, CF3, H).
Step 1: Cyclization to Imidazo[1,2-b]pyridazine
-
Reactants: 6-methylpyridazin-3-amine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq).
-
Solvent: n-Butanol or Ethanol (reflux).
Protocol:
-
Dissolve 6-methylpyridazin-3-amine (10.0 g, 91.6 mmol) in n-Butanol (100 mL).
-
Add chloroacetaldehyde (40% wt in H2O, 27.0 g, 137 mmol).
-
Add NaHCO3 (15.4 g, 183 mmol) to scavenge HCl.
-
Reflux at 120°C for 16 hours. Monitor by LCMS (Target M+H: ~134.06).
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in DCM/Water. Extract aqueous layer with DCM (3x). Dry organics over Na2SO4.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 75-85%.
-
Step 2: Regioselective Iodination (The Critical Step)
Direct iodination with elemental iodine (
Protocol:
-
Dissolve the imidazo[1,2-b]pyridazine intermediate (5.0 g, 37.5 mmol) in anhydrous Acetonitrile (ACN, 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add NIS (8.86 g, 39.4 mmol, 1.05 eq) portion-wise over 20 minutes. Do not dump all at once.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Check LCMS. The starting material peak should disappear; a new peak at M+H ~260 (M+126) should appear.
-
Quenching: Pour reaction mixture into 10% aqueous Sodium Thiosulfate (
) to reduce excess iodine (solution turns from red/brown to pale yellow). -
Isolation: Filter the resulting precipitate. If no precipitate forms, extract with EtOAc.
-
Yield Expectation: 80-90%.
-
Appearance: Pale yellow to off-white solid.
-
Module B: The Sonogashira Coupling (Analog Assembly)
This is the convergence point. The 3-iodo core is coupled with an alkyne.[2] For Ponatinib, the alkyne is 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.[1][2][3][4]
Scientific Insight: The imidazo[1,2-b]pyridazine nitrogen lone pairs can coordinate to Pd, potentially deactivating the catalyst. We use a higher ligand loading and specific bases to counteract this.
Reagents & Conditions Table
| Component | Role | Recommended Reagent | Stoichiometry |
| Catalyst | Oxidative Addition | 5 mol% | |
| Co-Catalyst | Transmetallation | CuI (Copper Iodide) | 2-3 mol% |
| Base | Acid Scavenger | Triethylamine ( | 3.0 eq |
| Solvent | Medium | DMF (anhydrous) | 0.2 M conc. |
| Atmosphere | Protection | Argon/Nitrogen | Strictly Anaerobic |
Step-by-Step Coupling Protocol:
-
Degassing: In a sealed reaction vessel, combine DMF and
. Sparge with Argon for 15 minutes. Oxygen is the enemy here; it causes alkyne homocoupling. -
Loading: Add the 3-iodo-imidazo[1,2-b]pyridazine (1.0 eq), the Alkyne Analog (1.1 eq),
(0.05 eq), and CuI (0.03 eq). -
Reaction: Heat to 60-80°C under Argon balloon or manifold.
-
Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of the aryl iodide.
-
Troubleshooting:
-
Black precipitate: Palladium crash-out. Add more ligand (
) or switch to . -
Homocoupling (Di-alkyne): Your system had oxygen leaks. Degas more thoroughly next time.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine.
-
Purification: Silica gel chromatography. Ponatinib analogs are basic; use DCM:MeOH:NH4OH (e.g., 90:10:1) to prevent streaking.
Module C: Analog Diversification Strategy
To generate meaningful SAR (Structure-Activity Relationship) data, variations should be systematic.
Figure 2: Strategic vectors for analog generation. Vector A modifies the hinge binder; Vector B modifies the solvent-exposed tail.
Key Analog Targets:
-
The "Null" Analog: Remove the C6-methyl group. This tests if the methyl group is essential for hydrophobic packing against the gatekeeper residue.
-
The "Solubility" Analog: Replace the N-methyl piperazine in the tail with a morpholine or a bridged amine to alter PK properties without changing hinge binding.
-
The "Scaffold" Hop: Replace imidazo[1,2-b]pyridazine with imidazo[1,2-a]pyridine (removing the nitrogen at position 2) to test the necessity of the hydrogen bond acceptor capability.
Quality Control & Characterization
A self-validating system requires specific spectral checkpoints.
1H NMR Checkpoints (DMSO-d6):
-
The Diagnostic Proton: In the un-iodinated precursor, the C3-H appears as a doublet/singlet around
7.8-8.2 ppm. Success is defined by the complete disappearance of this signal in the iodinated intermediate. -
The Alkyne Linker: In the final product, look for the absence of the terminal alkyne proton (
4.0-4.5 ppm) and the shifting of the aromatic protons due to conjugation.
Mass Spectrometry:
-
Ponatinib (Free Base): Calculated MW = 532.2.
-
Look for the characteristic M+H and M+2H/2 (doubly charged) peaks, which are common for piperazine-containing compounds.
References
-
Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][4] Journal of Medicinal Chemistry. [Link][3]
-
Goossen, L. (2018). "Sonogashira Coupling." Organic Chemistry Portal. [Link][5]
-
El Akkaoui, A., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect. [Link][6]
- Zhu, X., et al. (2014). "Synthetic methods for preparing Ponatinib hydrochloride." U.S.
Sources
- 1. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development | MDPI [mdpi.com]
- 2. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
- 3. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: Streamlined One-Pot Synthesis of 3-Iodoimidazo[1,2-b]pyridazines
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs, IRAK4 inhibitors) and CNS-active agents. Traditional synthesis involves a two-step isolation: cyclization of 3-aminopyridazine with
This Application Note details a Telescoped One-Pot Protocol that combines cyclization and regioselective C-3 iodination into a single operational workflow. By eliminating intermediate isolation, this method reduces solvent waste, minimizes handling of potentially unstable intermediates, and accelerates Library generation.
Mechanistic Principles & Design
The Chemical Pathway
The synthesis relies on the distinct reactivity profiles of the pyridazine nitrogens and the electron-rich nature of the resulting bicyclic C-3 position.
-
Condensation (Cyclization): The endocyclic nitrogen (N-2) of 3-aminopyridazine attacks the
-carbon of the haloketone. While N-3 (the exocyclic amine) is nucleophilic, the N-2 attack is favored under neutral/mildly basic conditions to form the imidazo[1,2-b] fused system rather than the imidazo[1,2-a] isomer (which is not possible with this specific starting material, but regioselectivity issues often arise in related heterocycles). -
Dehydration: Loss of water aromatizes the system.
-
Electrophilic Aromatic Substitution (EAS): The C-3 position of the imidazo[1,2-b]pyridazine core is highly nucleophilic (highest HOMO coefficient). Introduction of an electrophilic iodine source (NIS or
) results in rapid, regioselective iodination at C-3.
Reaction Workflow Diagram
Figure 1: Sequential reaction pathway showing the transition from condensation to regioselective iodination without isolation.
Experimental Protocol: Sequential One-Pot Synthesis
Objective: Synthesis of 3-iodo-6-chloroimidazo[1,2-b]pyridazine (Model Substrate). Scale: 1.0 mmol (Adaptable to 50 mmol).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| 3-Amino-6-chloropyridazine | 1.0 | Core Scaffold | Check purity; degrades to dark solid over time. |
| Chloroacetaldehyde (50% aq) | 1.5 - 2.0 | Electrophile | Toxic lachrymator. Use fresh solution. |
| Ethanol (Absolute) | Solvent | Medium | Preferred over MeOH for higher reflux temp. |
| NaHCO | 2.0 | Base | Scavenges HBr/HCl generated during cyclization. |
| NIS (N-Iodosuccinimide) | 1.1 - 1.2 | Iodinating Agent | Add after cyclization is complete. |
Step-by-Step Methodology
Phase 1: Cyclization (The Condensation)
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 equiv) and Ethanol (5 mL/mmol).
-
Add Electrophile: Add Chloroacetaldehyde (1.5 equiv) dropwise.
-
Note: If using a substituted
-bromoketone (e.g., 2-bromoacetophenone), add it as a solid or solution here.
-
-
Add Base: Add solid NaHCO
(2.0 equiv). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting amine spot should disappear. A fluorescent blue spot (the cyclized product) often appears.
-
Phase 2: Telescoped Iodination
-
Cool Down: Cool the reaction mixture to room temperature (
). Do not work up. -
Addition: Add NIS (1.1 equiv) in a single portion.
-
Process Tip: If solubility is an issue, NIS can be dissolved in a minimal amount of acetonitrile before addition, but solid addition is usually sufficient.
-
-
Stir: Stir at room temperature for 1–2 hours.
-
Quench: If the solution is very dark, add 10% aqueous sodium thiosulfate (
) to quench excess iodine.
Phase 3: Isolation & Purification
-
Removal of Solvent: Evaporate the ethanol under reduced pressure.
-
Extraction: Resuspend the residue in water and extract with Ethyl Acetate (
). -
Wash: Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallization from EtOH/Water or Flash Chromatography (typically 20–50% EtOAc in Hexanes).
Optimization & Troubleshooting Guide
Common pitfalls in this chemistry involve incomplete cyclization or regioselectivity errors during the iodination phase.
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for optimizing the imidazo[1,2-b]pyridazine synthesis.
Critical Parameter Table
| Parameter | Recommendation | Impact on Quality |
| Solvent Choice | Ethanol (Standard) vs. n-Butanol | Use n-BuOH ( |
| Iodine Source | NIS vs. | NIS is milder and easier to handle. Elemental iodine ( |
| Temperature | Reflux | Crucial. Adding NIS at reflux can cause degradation or poly-iodination. |
| Stoichiometry | 1.1 eq NIS | Excess NIS (>1.5 eq) may halogenate the phenyl ring (if present) or the pyridazine core. |
Application Notes for Drug Discovery
Scaffold Utility
The 3-iodoimidazo[1,2-b]pyridazine intermediate is a versatile "linchpin" for diversity-oriented synthesis:
-
Suzuki-Miyaura Coupling: The C-3 Iodine is highly reactive toward boronic acids, allowing installation of aryl/heteroaryl groups (e.g., for kinase hinge binding).
-
Sonogashira Coupling: Installation of alkynes.
-
Buchwald-Hartwig: C-3 amination (though less common than C-Pd bond formation).
Stability
-
Solid State: The iodinated product is generally stable at room temperature.
-
Solution: Avoid prolonged storage in nucleophilic solvents (like MeOH) under light, as deiodination can occur slowly.
References
-
General Scaffold Synthesis: Katritzky, A. R.; et al. "Synthesis of imidazo[1,2-b]pyridazines."[7] Journal of Heterocyclic Chemistry, 1990 .
-
Iodination Methodology (Analogous Systems): Enguehard, C.; et al. "Selectivity of the iodination of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Tetrahedron, 2001 .
-
Medicinal Chemistry Application (Ponatinib/Kinase Inhibitors): Huang, W. S.; et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase." Journal of Medicinal Chemistry, 2010 , 53(12), 4701-4719.
-
One-Pot Concepts (Groebke–Blackburn–Bienaymé): Bienaymé, H.; Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998 .
Note: While specific "one-pot condensation-iodination" papers are rarer for the pyridazine isomer than the pyridine isomer, the chemistry described above is the standard "telescoped" industrial practice derived from the reactivity established in Reference 2 and 3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues encountered with this specific, yet important, heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to accessing novel chemical space.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles, explaining the causality behind experimental choices to empower you to rationally design and optimize your reactions.
I. Understanding the Substrate: The Challenges of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
The 3-iodo-2-methylimidazo[1,2-b]pyridazine substrate presents a unique set of challenges in Suzuki-Miyaura coupling. Its electron-rich nature, a consequence of the fused imidazole and pyridazine rings, can render the crucial oxidative addition step of the catalytic cycle sluggish.[1][2] Furthermore, the presence of multiple nitrogen atoms offers potential coordination sites for the palladium catalyst, which can lead to catalyst inhibition or deactivation.[3][4]
A firm grasp of these inherent properties is the first step toward developing a robust and high-yielding coupling protocol.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with this substrate.
Q1: What are the most critical parameters for a successful Suzuki coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine?
A1: The success of this reaction hinges on the careful selection of four key components: the palladium source and ligand, the base, and the solvent system. These factors are highly interdependent, and an optimal combination is crucial for achieving high yields.
Q2: Which palladium catalyst and ligand combination is generally recommended for this substrate?
A2: Given the electron-rich nature of the imidazo[1,2-b]pyridazine ring system, a catalyst system that promotes rapid oxidative addition is essential.[1][5] Bulky, electron-rich phosphine ligands are particularly effective.[5] Combinations such as Pd₂(dba)₃ with ligands like XPhos or SPhos have shown great success in coupling nitrogen-containing heterocycles.[3] Pre-catalysts, which readily form the active Pd(0) species, are also an excellent choice.[1]
Q3: Why is my reaction showing low conversion or stalling completely?
A3: Low conversion is often a symptom of catalyst deactivation or inhibition. The nitrogen atoms in your substrate can coordinate to the palladium center, effectively taking it out of the catalytic cycle.[4] Another common issue is the instability of the boronic acid partner, which can lead to side reactions like protodeboronation.[1][6]
Q4: What are the most common side reactions, and how can I minimize them?
A4: The primary side reactions to be aware of are:
-
Dehalogenation: The iodo group is replaced by a hydrogen atom. This is a common issue with electron-rich and N-heterocyclic halides.[1][7][8]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom, a reaction often promoted by high temperatures and certain bases.[1][6]
-
Homocoupling: Two molecules of the boronic acid couple together. This can be influenced by the presence of oxygen or the use of a Pd(II) precatalyst that requires in-situ reduction.[1][6][9]
Minimizing these side reactions requires careful optimization of the reaction conditions, as detailed in the troubleshooting guide below.
III. Troubleshooting Guide: From Low Yields to Success
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient Oxidative Addition: The electron-rich nature of the substrate slows this initial step.[1][2] 2. Catalyst Inhibition/Deactivation: The nitrogen atoms of the imidazopyridazine are coordinating to the palladium.[3][4] 3. Poor Boronic Acid Quality: The boronic acid may have decomposed or contains impurities. | 1. Optimize Catalyst System: Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, RuPhos) to accelerate oxidative addition.[3][5] Consider using a pre-catalyst that readily generates the active Pd(0) species.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome inhibition. 3. Use Fresh Reagents: Ensure your boronic acid is fresh and of high purity. Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[10][11] |
| Significant Dehalogenation | 1. Presence of Hydride Sources: The base, solvent (especially alcohols), or residual water can act as a source of hydride, leading to the formation of a Pd-H species that causes dehalogenation.[1][7] 2. High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.[8] 3. Substrate Susceptibility: Iodo-heterocycles are particularly prone to dehalogenation.[7] | 1. Choice of Base and Solvent: Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[5][12] Use anhydrous, aprotic solvents such as dioxane or toluene.[1][13] If a co-solvent is needed, use minimal amounts of water. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider screening temperatures from 80°C to 110°C. 3. Consider a Different Halide: If feasible, the corresponding bromo- or chloro-imidazo[1,2-b]pyridazine may be less prone to dehalogenation, although they will require a more active catalyst system for the initial oxidative addition.[7][14] |
| Excessive Homocoupling of Boronic Acid | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative homocoupling.[1][9] 2. In-situ Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can consume two molecules of the boronic acid.[1] | 1. Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[7][9] 2. Use a Pd(0) Source or Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates the active species to bypass the initial reduction step that can lead to homocoupling.[1] |
| Product is Difficult to Purify | 1. Co-elution of Impurities: Unreacted starting materials, homocoupled products, and dehalogenated byproducts can have similar polarities to the desired product.[15] 2. Residual Palladium: The final product may be contaminated with palladium. | 1. Optimize Chromatography: Carefully screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Aqueous Workup: A thorough aqueous workup can help remove the base and some water-soluble impurities.[15] 3. Palladium Scavenging: To remove residual palladium, you can filter the reaction mixture through a pad of celite or use a commercial palladium scavenger.[15] |
IV. Recommended Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine. Optimization may be required for different boronic acid coupling partners.
Protocol 1: Standard Conditions with a Pd(0) Source
This protocol utilizes a common Pd(0) source and a bulky phosphine ligand.
Reagents and Materials:
-
3-iodo-2-methylimidazo[1,2-b]pyridazine
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-2-methylimidazo[1,2-b]pyridazine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by any remaining 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions with a Pre-catalyst
This protocol employs a modern pre-catalyst for more reliable generation of the active catalytic species.
Reagents and Materials:
-
3-iodo-2-methylimidazo[1,2-b]pyridazine
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 (2 mol%)
-
Cs₂CO₃ (2.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-2-methylimidazo[1,2-b]pyridazine, the arylboronic acid, Cs₂CO₃, and the XPhos Pd G2 pre-catalyst.
-
Add anhydrous toluene.
-
Degas the reaction mixture with three freeze-pump-thaw cycles.
-
Heat the reaction to 110°C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Workup and purify as described in Protocol 1.
V. Visualizing the Process: Diagrams and Workflows
A clear understanding of the catalytic cycle and a logical approach to troubleshooting are paramount.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields.
VI. Concluding Remarks
The Suzuki-Miyaura coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine, while presenting certain challenges, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the nature of the substrate and systematically addressing potential pitfalls, researchers can confidently and efficiently access a wide array of novel, functionalized imidazo[1,2-b]pyridazine derivatives for their research and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Kallitsakis, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3010. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Synlett, 27(19), 2649-2656. [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
-
Uličná, K., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1034–1047. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 547–552. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
MDPI. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
Sources
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- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Imidazo[1,2-b]pyridazine Couplings
Subject: Preventing Deiodination (Hydrodehalogenation) Side Reactions Ticket ID: #IMP-309-DEIO Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs). However, the electron-deficient nature of the pyridazine ring renders the carbon-iodine bond (typically at the C3 position) highly susceptible to reductive deiodination (hydrodehalogenation) during Palladium-catalyzed cross-couplings.
This guide addresses the mechanistic root causes of this side reaction—primarily hydride transfer from protic solvents or bases—and provides a validated troubleshooting workflow to restore yield and chemoselectivity.
Part 1: Diagnostic & Mechanism
Q: How do I confirm that my yield loss is due to deiodination?
A: Deiodination is often silent by TLC because the hydro-dehalogenated byproduct (Ar-H) often has similar polarity to the starting material or the coupled product.
-
LC-MS Diagnosis: Look for a mass peak corresponding to
. For a typical 3-iodoimidazo[1,2-b]pyridazine, this is a mass loss of roughly 126 Da (127 for I, +1 for H). -
NMR Diagnosis: The disappearance of the C3-I signal and the appearance of a new aromatic proton singlet at the C3 position (typically
7.8–8.2 ppm, depending on substitution) is definitive.
Q: Why is the iodine "falling off" instead of coupling?
A: The reaction is entering a competing catalytic cycle. The electron-deficient imidazo[1,2-b]pyridazine ring facilitates rapid oxidative addition, forming a reactive
Visualizing the Competing Pathways
The diagram below illustrates the divergence between the desired Suzuki coupling and the undesired deiodination pathway.
Figure 1: Mechanistic divergence between the desired cross-coupling (Green path) and the reductive deiodination side reaction (Red path).
Part 2: Troubleshooting & Optimization
Q: Which solvents are the worst offenders?
A: Primary and secondary alcohols (Methanol, Ethanol, Isopropanol). In the presence of Pd(II) and base, alcohols can undergo oxidation to aldehydes/ketones, transferring a hydride to the Palladium center.
-
Correction: Switch to aprotic polar solvents. 1,4-Dioxane , DMF , or Toluene are superior choices for this scaffold. If solubility is an issue, use mixtures of DME/Water or Dioxane/Water.
Q: Does the choice of base matter?
A: Yes. Amine bases (like Triethylamine) can serve as hydride sources via
-
Correction: Use inorganic carbonate or phosphate bases.[1]
-
Standard:
or (mild, effective). -
Challenging Substrates:
(often increases transmetallation rate, favoring the desired path). -
Anhydrous Conditions:
or in Dioxane (excludes water if hydrolysis is a concern, though water often accelerates transmetallation).
-
Q: Can the ligand prevent deiodination?
A: Absolutely. You need a ligand that promotes rapid transmetallation and reductive elimination to outcompete the hydride transfer.
-
Avoid: Simple
(often too slow for sterically hindered or electron-poor substrates). -
Recommended: Bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI-IPr ). These ligands create a steric environment that disfavors the formation of the Pd-Hydride species and accelerates the coupling cycle.
Part 3: Validated Protocols
Protocol A: The "Gold Standard" (High Success Rate)
Best for valuable intermediates where yield is critical.
| Component | Reagent | Equivalents | Notes |
| Substrate | 3-iodoimidazo[1,2-b]pyridazine | 1.0 | |
| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Excess ensures complete conversion. |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | Pre-formed precatalyst ensures rapid initiation. |
| Base | 2.0 - 3.0 | Phosphate often outperforms Carbonate here. | |
| Solvent | THF or 1,4-Dioxane | [0.1 M] | Degassed thoroughly. |
| Temp/Time | 40°C - 60°C | 1 - 4 h | Keep temp low to suppress side reactions. |
Step-by-Step:
-
Charge a reaction vial with the imidazo[1,2-b]pyridazine (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF or Dioxane followed by the aqueous
solution. -
Stir vigorously at 40°C. Monitor by LC-MS at 1 hour.
-
Why this works: XPhos Pd G3 initiates rapidly without requiring reduction (unlike Pd(II) salts), and the bulky ligand shell protects the metal center from hydride insertion while accelerating reductive elimination.
Protocol B: The "Rescue" (For Stubborn Substrates)
Use this if Protocol A fails or if the substrate is extremely insoluble.
-
Catalyst:
(5 mol%) -
Solvent: DMF (Anhydrous)
-
Base:
(3.0 equiv, solid) -
Temp: 80°C
-
Note: DMF solubilizes polar heterocycles well.
("Cesium Effect") improves solubility of the base in organic media.
Part 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose and fix reaction failures.
Figure 2: Step-by-step troubleshooting logic for eliminating deiodination side products.
References
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.[2] Source:
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Source:
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. J. Am. Chem. Soc. (Discusses the mechanism of hydride elimination). Source:
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. J. Med. Chem. (Example of successful coupling on this scaffold). Source:
Sources
Solving solubility issues of imidazo[1,2-b]pyridazine derivatives in DMSO
Ticket ID: IP-SOL-001 Subject: Technical Guide for Solubility Optimization in DMSO & Aqueous Buffers Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
You are likely encountering solubility issues with imidazo[1,2-b]pyridazine derivatives because this scaffold is a classic example of "brick dust" in medicinal chemistry.
While these heterocycles are excellent kinase inhibitor scaffolds (e.g., targeting PIM, TAK1, or Tyk2), their flat, rigid, planar aromatic structure leads to high crystal lattice energy due to extensive
This guide provides a self-validating troubleshooting workflow to resolve precipitation in stocks and assay buffers.
Diagnostic: Why is my compound crashing out?
Before attempting a fix, identify the failure mode using the logic map below.
Figure 1: Solubility Failure Analysis Workflow
Caption: Diagnostic logic tree to isolate the root cause of precipitation events in imidazo[1,2-b]pyridazine workflows.
Troubleshooting & FAQs
Issue 1: The "DMSO Paradox"
Q: My 10 mM stock was clear when prepared, but after a week at -20°C, it has solids that won't redissolve. Why?
A: This is likely due to DMSO Hygroscopicity . DMSO is aggressively hygroscopic.[1][2][3] At 20°C and 40% relative humidity, pure DMSO can absorb up to 6% water by weight within hours if uncapped.
-
Mechanism: Imidazo[1,2-b]pyridazines are lipophilic (LogP > 3). Water acts as a potent anti-solvent. As the DMSO absorbs atmospheric moisture, the solvent power decreases, and the compound crashes out.
-
The Freeze Factor: Freezing DMSO (m.p. 18.5°C) forces the solute into pockets of high concentration (cryoconcentration), which nucleates crystals. If water is present, these crystals become thermodynamically stable and difficult to redissolve.
Protocol: The "Stock Rescue" Method
Do not simply vortex. Vortexing rarely breaks the stable crystal lattice of this scaffold.
-
Seal & Heat: Ensure the vial is tightly sealed. Place in a water bath or thermomixer at 37°C - 45°C for 15 minutes.
-
Why? Heat increases kinetic solubility and breaks intermolecular H-bonds.
-
-
Ultrasonic Disruption: Sonicate in a bath sonicator (not a probe) at 40-60 Hz for 10 minutes while warm.
-
Why? Acoustic cavitation breaks apart the "brick dust" aggregates.
-
-
Visual Check: Hold against a light source. If "shimmering" (birefringence) is visible, undissolved micro-crystals remain. Repeat steps 1-2.
-
Desiccation: Once dissolved, transfer to a fresh vial purged with Argon/Nitrogen and store in a desiccator.
Issue 2: Dilution Shock in Assays
Q: The compound crashes immediately when I dilute the DMSO stock into PBS or cell media.
A: You are experiencing "Oiling Out" or Kinetic Precipitation. When a hydrophobic DMSO stock hits an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate, leaving the compound stranded in a supersaturated state.
Protocol: The Intermediate Dilution Step
Direct dilution (e.g., 1000x dilution from 10 mM stock to 10 µM assay) is the most common cause of failure.
| Step | Solvent System | Concentration | Purpose |
| 1. Stock | 100% Anhydrous DMSO | 10 mM | Stable storage form. |
| 2. Intermediate | 100% DMSO | 100 µM | Critical Step: Lower the concentration before introducing water. |
| 3. Working | Assay Buffer + 0.1% Pluronic F-127 | 1 µM | Surfactant stabilizes the colloid. |
Key Modification: If precipitation persists, add Pluronic F-127 (0.05% - 0.1%) or Tween-80 to your assay buffer before adding the compound. These non-ionic surfactants form micelles that sequester the lipophilic imidazo[1,2-b]pyridazine, preventing aggregation without inhibiting the kinase target.
Issue 3: False Positives in Assays
Q: I see high inhibition in my biochemical assay, but it disappears when I add Triton X-100. Was it real?
A: Likely a False Positive via Aggregation . Imidazo[1,2-b]pyridazines are prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically (promiscuous inhibition).
-
Validation Test: Run the assay with and without 0.01% Triton X-100 .
-
If IC50 shifts by >10-fold: The original activity was an artifact of aggregation.
-
If IC50 remains stable: The inhibition is a true ligand-binding event.
-
Chemical Engineering: Structural Optimization
For medicinal chemists looking to modify the scaffold to improve solubility without losing potency, consider these structural changes based on Crystal Lattice disruption.
Figure 2: Structural Modification Strategy
Caption: Medicinal chemistry strategies to disrupt crystal packing and improve solubility.
Data-Driven Recommendations:
-
The Morpholine Effect: Introducing a morpholine or piperazine ring (rich in sp3 carbons) significantly disrupts the planar stacking of the aromatic core. Literature suggests this can improve aqueous solubility by 10-100 fold [1].
-
Ortho-Substitution: Placing a substituent (e.g., -F, -Me) at the ortho position of a phenyl ring attached to the core forces the rings to twist out of planarity, reducing the lattice energy required to dissolve the crystal [2].
Summary of Best Practices
| Parameter | Recommendation | Scientific Rationale |
| DMSO Grade | Anhydrous (>99.9%), stored under Argon. | Prevents water uptake (antisolvent effect). |
| Storage Temp | Room Temp (Dark) for short term; -80°C for long term. | Avoids 4°C (DMSO freezing point is 18.5°C). |
| Vial Type | Amber Glass or Polypropylene (PP). | Polystyrene (PS) can be dissolved by DMSO. |
| Max Conc. | Limit stocks to 10-20 mM. | Avoids supersaturation instability. |
| Thawing | Heat to 37°C immediately upon removal from cold. | Prevents cryoprecipitation during the transition. |
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Specifically Chapter on Solubility & Crystal Packing). Link
-
BenchChem Tech Support. "Troubleshooting Compound Precipitation in DMSO Stocks." BenchChem Technical Guides, 2025. Link
-
Waybright, T. J., et al. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 2009. Link
-
Balbach, S., & Korn, C. "Pharmaceutical evaluation of early development candidates the 100 mg approach." International Journal of Pharmaceutics, 2004. Link
Sources
Technical Support Center: Optimizing Catalyst Loading for C-3 Arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of catalyst loading for this specific transformation. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization is of significant interest.[1][2][3] This document aims to equip you with the necessary knowledge to overcome common challenges and achieve optimal results in your C-3 arylation reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine, with a focus on issues related to catalyst loading and performance.
Question 1: My reaction shows low or no conversion to the desired C-3 arylated product. What are the likely causes related to the catalyst?
Answer:
Low or no conversion is a frequent issue in cross-coupling reactions and can often be traced back to the catalytic system. Here’s a breakdown of potential causes and how to address them:
-
Insufficient Catalyst Loading: While the goal is to minimize catalyst loading for cost and environmental reasons, an insufficient amount will naturally lead to a stalled reaction. For the C-3 arylation of imidazo[1,2-b]pyridazines, typical palladium catalyst loadings can range from 0.05 to 5 mol%.[4] If you suspect this is the issue, a systematic increase in catalyst loading is a logical first step.
-
Catalyst Deactivation (Poisoning): The nitrogen atoms within the imidazo[1,2-b]pyridazine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[5][6] This is a well-documented phenomenon in the C-H activation of nitrogen-containing heterocycles.[6]
-
Poor Quality or Decomposed Catalyst: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[7] Over time, or with improper handling, the catalyst can lose its activity.
-
Solution: Always use freshly opened or properly stored catalysts. If in doubt, consider purchasing a new batch. Using a pre-catalyst can also lead to more reproducible results.[7]
-
-
Incorrect Palladium Source (Pd(0) vs. Pd(II)): The active species in most cross-coupling catalytic cycles is Pd(0).[8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction process can sometimes be inefficient or lead to side reactions.
-
Solution: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes improve reaction outcomes by bypassing the in situ reduction step.[9]
-
Question 2: I'm observing significant formation of a dehalogenated byproduct (2-methylimidazo[1,2-b]pyridazine). How can I minimize this?
Answer:
Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling.[7] It typically occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner.[9]
-
Identify and Eliminate Hydride Sources:
-
Bases: Amine bases can sometimes act as hydride donors. Consider switching to a non-hydridic base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄).[9]
-
Solvents: Alcohol solvents can also be a source of hydrides. Employing aprotic solvents like dioxane, THF, or toluene is generally recommended.[9]
-
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Experimenting with different phosphine ligands may be beneficial.
-
Question 3: My reaction mixture turns black and a precipitate forms, resulting in a low yield. What is happening?
Answer:
The formation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst decomposition and aggregation.[10] This leads to a loss of soluble, catalytically active palladium species and consequently, a drop in reaction efficiency.
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation.[9]
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio. This is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[9]
-
-
Inadequate Mixing: Poor stirring can create localized high concentrations of reagents, which can promote catalyst decomposition.[9]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Presence of Oxygen: Oxygen can facilitate the oxidative degradation of the catalyst.[9]
-
Solution: Rigorous degassing of the solvent and reaction mixture is crucial. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are highly recommended.[7]
-
Question 4: I am seeing homocoupling of my arylating agent. How can I prevent this side reaction?
Answer:
Homocoupling of the arylating agent (e.g., an arylboronic acid in a Suzuki coupling) is another common side reaction that consumes your starting material and reduces the yield of the desired product.
-
Minimize Oxygen: As with catalyst decomposition, the presence of oxygen can promote the oxidative coupling of two molecules of the arylating agent.[9]
-
Solution: Ensure your reaction setup is thoroughly deoxygenated.
-
-
Choice of Palladium Precatalyst: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in situ reduction to Pd(0).[9]
-
Solution: Starting directly with a Pd(0) source can help mitigate this issue.[9]
-
-
Use Stabilized Reagents: If using a boronic acid, consider using a more stable derivative like a boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[7] These reagents can be less prone to homocoupling.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine.
What is a good starting point for catalyst and ligand selection for this reaction?
For the C-3 arylation of an iodo-substituted imidazo[1,2-b]pyridazine, a good starting point would be a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a phosphine ligand.[4][11] Given the potential for catalyst poisoning by the nitrogen heterocycle, a bulky, electron-rich phosphine ligand like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) would be a reasonable choice.[12]
How do I choose the right base for this reaction?
The choice of base is critical. An inorganic base is generally preferred to avoid potential side reactions. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used and effective bases for this type of cross-coupling.[7] The base is typically used in excess, often 2-3 equivalents relative to the limiting reagent.[9]
What are the most suitable solvents for this C-3 arylation?
Aprotic polar solvents are generally the most effective for this type of reaction. Dimethylformamide (DMF), dioxane, and toluene are all good choices.[13][14] In some cases, a co-solvent system, such as dioxane/water, may be beneficial, particularly for Suzuki couplings.[9]
At what temperature should I run the reaction?
The optimal reaction temperature will depend on the specific catalyst, ligand, and substrates being used. A good starting point is typically in the range of 80-120 °C.[15][16] It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] This will allow you to determine when the starting materials have been consumed and the product has been formed.
III. Experimental Protocols and Data
General Procedure for Catalyst Loading Optimization
The following is a general protocol for optimizing the catalyst loading for the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine. This example uses a Suzuki-Miyaura coupling as a model reaction.
Materials:
-
3-iodo-2-methylimidazo[1,2-b]pyridazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., dioxane/water 4:1)
Procedure:
-
To a series of dry reaction vials, add 3-iodo-2-methylimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.
-
Add varying amounts of the catalyst/ligand stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Seal the vials and heat the reactions at the desired temperature with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Once the reactions are complete, work up each reaction and analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.
Data Presentation:
| Catalyst Loading (mol%) | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| 0.5 | 2:1 | 100 | 12 | 25 |
| 1.0 | 2:1 | 100 | 12 | 60 |
| 2.0 | 2:1 | 100 | 12 | 95 |
| 5.0 | 2:1 | 100 | 12 | 95 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the C-3 arylation reaction.
Caption: Troubleshooting workflow for C-3 arylation.
IV. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Iodo-imidazo[1,2-b]pyridazine Coupling Optimization
Topic: Minimizing Homocoupling & Dehalogenation in Cross-Coupling Reactions Applicable Scaffolds: 3-iodo-imidazo[1,2-b]pyridazine and related bridgehead nitrogen heterocycles. Audience: Medicinal Chemists, Process Chemists.[1]
Introduction: The Reactivity Profile
The 3-iodo-imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs). However, its electron-deficient nature creates a specific set of side-reaction risks during Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira).
The Core Problem: In an ideal cycle, the oxidative addition of the C–I bond is fast.[1] However, if the subsequent transmetallation step is sluggish, the intermediate Ar-Pd(II)-X species accumulates.[1] This accumulation opens the door to two primary parasitic pathways:
-
Reductive Homocoupling: Two Ar-Pd(II)-X species disproportionate, yielding the symmetric dimer (3,3'-bi(imidazo[1,2-b]pyridazine)).
-
Protodehalogenation: The Ar-Pd(II)-X species scavenges a hydride (often from the solvent), reverting to the unfunctionalized imidazo[1,2-b]pyridazine.
This guide provides a systematic approach to diagnosing and eliminating these byproducts.
Module 1: Diagnostic Triage
Before optimizing, you must identify which homocoupling product is forming.[1]
Quick Diagnostic Table
| Observation (LCMS/NMR) | Impurity Identity | Probable Cause |
| Mass = 2x (Halide) - 2I | Type A: Halide Dimer (3,3'-dimer) | Slow transmetallation; Catalyst disproportionation. |
| Mass = 2x (Boronic) - 2B(OH)₂ | Type B: Boronic Dimer | Oxygen leak; Base too strong; Fast hydrolysis of boronic acid. |
| Mass = 2x (Alkyne) - 2H | Type C: Glaser Product (Di-alkyne) | Presence of Cu(II) + Oxygen (Sonogashira specific). |
| Mass = (Halide) - I + H | Type D: De-iodinated | Solvent acting as hydride source (e.g., EtOH); "Stalled" catalytic cycle.[1] |
Visualizing the Divergence
The following diagram illustrates where the catalytic cycle breaks down to form these impurities.
Caption: Figure 1. Mechanistic divergence.[1][2] Accumulation of the Oxidative Addition intermediate (Ar-Pd-I) due to slow transmetallation is the root cause of both Halide Dimerization and Dehalogenation.
Module 2: Troubleshooting Suzuki-Miyaura Reactions
Scenario: You observe Type A (Halide Dimer) or Type D (De-iodination) . Root Cause: The boronic acid is not activating fast enough to intercept the Ar-Pd-I species.
Protocol 1: The "Burst" Activation Method
Standard conditions often mix everything at once.[1] For difficult imidazopyridazines, control the concentration of the active boronate.[1]
-
Switch Solvent: Move away from pure alcohols (EtOH/MeOH). Alcohols act as reducing agents, promoting dehalogenation.[1][3]
-
Recommended:DME/Water (4:1) or 1,4-Dioxane/Water (4:1) .
-
-
Pre-activation:
-
Dissolve the Boronic Acid (1.5 equiv) and Base (Na₂CO₃ or K₃PO₄, 2.0 equiv) in the water fraction separately for 10 minutes. This forms the reactive boronate species [Ar-B(OH)3]-.
-
-
Catalyst Choice:
FAQ: Why is my Boronic Acid Homocoupling (Type B)?
A: This is oxidative homocoupling of the boronic acid, usually driven by oxygen.
-
Fix: Degas buffers vigorously. Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for aqueous solvents.[1]
-
Fix: Reduce the base strength.[1] Switch from Cs₂CO₃ to NaHCO₃ or K₃PO₄.[1]
Module 3: Troubleshooting Sonogashira Reactions
Scenario: You observe Type C (Glaser Dimer) or Type A (Halide Dimer) . Context: Imidazo[1,2-b]pyridazines are excellent substrates for Sonogashira, but the alkyne is prone to dimerization.[1]
The "Copper-Free" Imperative
Copper (CuI) accelerates the reaction but is the primary catalyst for Glaser coupling (alkyne dimerization). If you see alkyne dimers, you must attempt a Cu-free protocol.[1]
Protocol 2: Copper-Free Sonogashira for Imidazo[1,2-b]pyridazines
This relies on a "Pd-only" cycle, often requiring a slightly more active catalyst or specific solvent effects (DMSO).
Reagents:
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂/XPhos.
-
Base: Pyrrolidine or Cs₂CO₃ (Inorganic bases often work better in Cu-free).
-
Solvent: DMSO (Critical: DMSO coordinates Pd, stabilizing the intermediate).
-
Temperature: 60–80 °C (Cu-free requires heat; Cu-mediated runs at RT).
Step-by-Step:
-
Dissolve 3-iodo-imidazo[1,2-b]pyridazine (1.0 equiv) and Pd-catalyst in DMSO.
-
Slow Addition: Add the Alkyne (1.2 equiv) dropwise over 30 minutes.
-
Why? Keeping alkyne concentration low prevents it from competing for the metal center or dimerizing.[1]
-
-
Heat to 70 °C under Argon.
Decision Logic for Sonogashira:
Caption: Figure 2. Troubleshooting logic for Sonogashira side-reactions.
Module 4: Advanced Troubleshooting (Dehalogenation)
Issue: The iodine is replaced by hydrogen. Mechanism: The Ar-Pd-I intermediate waits for transmetallation. If it waits too long, it undergoes β-hydride elimination from a ligand or abstracts a hydride from the solvent (especially alcohols or amines).
Corrective Actions:
-
Solvent Swap: Eliminate primary/secondary alcohols.[1] Use Toluene, DMF, or Dioxane.[1]
-
Ligand Stiffness: Use bidentate ligands like dppf or Xantphos .[1] These have a wide bite angle and stabilize the Pd species, preventing ligand dissociation and hydride abstraction.[1]
-
Concentration: Run the reaction at a higher concentration (0.5 M instead of 0.1 M). This increases the collision frequency between the Ar-Pd-I species and the coupling partner, favoring the bimolecular cross-coupling over the unimolecular decomposition.
References
-
Mechanisms of Homocoupling: Adrio, J., & Hii, K. K. (2008).[1] Palladium-Catalysed Homocoupling of Aryl Halides. This establishes the reductive homocoupling mechanism via disproportionation.[1]
-
Imidazo[1,2-b]pyridazine Functionalization: Goel, R., et al. (2019).[1] Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Reviews the specific reactivity of the 3-iodo position and dehalogenation risks.
-
Copper-Free Sonogashira: Gelman, D., et al. (2020).[1] Designing Homogeneous Copper-Free Sonogashira Reaction. Details the Pd-Pd transmetallation pathway to avoid Glaser coupling.
-
Dehalogenation in Heterocycles: Zoltán, O., et al. (2018).[1] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Discusses the competition between coupling and hydrolytic dehalogenation in electron-deficient pyridazines.
Sources
Stability of 3-Iodo-2-methylimidazo[1,2-b]pyridazine under basic hydrolysis conditions
A Guide to Understanding the Stability of 3-Iodo-2-methylimidazo[1,2-b]pyridazine Under Basic Hydrolysis Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 3-iodo-2-methylimidazo[1,2-b]pyridazine under basic hydrolysis conditions. As Senior Application Scientists, we aim to provide you with the rationale behind experimental procedures to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the C-I bond in 3-iodo-2-methylimidazo[1,2-b]pyridazine under basic conditions?
The carbon-iodine bond at the 3-position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic attack under basic conditions. The electron-withdrawing nature of the fused heterocyclic system can activate the C-I bond towards nucleophilic aromatic substitution. Therefore, exposure to basic conditions, such as during hydrolysis, is expected to lead to the degradation of the parent compound.
Q2: What is the most likely degradation product of 3-iodo-2-methylimidazo[1,2-b]pyridazine under basic hydrolysis?
The primary degradation product is anticipated to be 2-methylimidazo[1,2-b]pyridazin-3(2H)-one, formed by the nucleophilic substitution of the iodide with a hydroxide ion. This product may exist in equilibrium with its tautomer, 3-hydroxy-2-methylimidazo[1,2-b]pyridazine.
Q3: Are there any other potential degradation pathways?
While nucleophilic substitution is the most probable pathway, other reactions could occur under more forcing conditions, such as elevated temperatures. These may include ring-opening of the imidazole or pyridazine rings, although this is generally less likely under typical basic hydrolysis conditions.
Q4: How can I monitor the degradation of 3-iodo-2-methylimidazo[1,2-b]pyridazine during my experiment?
The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This will allow you to separate the parent compound from its degradation products and quantify the extent of degradation over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.
Q5: What are the recommended conditions for performing a forced basic hydrolysis study on this compound?
Based on general guidelines for forced degradation studies from the International Council on Harmonisation (ICH), you can start with mild conditions and increase the severity as needed.[4][5] A typical starting point would be treating a solution of the compound with 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature.[4] If no significant degradation is observed, the concentration of the base or the temperature can be increased.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial basic conditions. | The compound is more stable than anticipated. The reaction kinetics are slow at room temperature. | Increase the concentration of the base (e.g., to 1 M NaOH). Increase the reaction temperature (e.g., to 50-70 °C).[4] Extend the reaction time and monitor at regular intervals. |
| Complete degradation of the starting material is observed immediately. | The hydrolysis conditions are too harsh. | Reduce the concentration of the base (e.g., to 0.01 M NaOH). Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[4] Reduce the reaction time and quench the reaction at earlier time points. |
| Multiple unexpected peaks are observed in the HPLC chromatogram. | Secondary degradation reactions are occurring. The starting material is impure. | Use milder hydrolysis conditions to favor the formation of the primary degradation product. Analyze the starting material for purity before initiating the study. Use a gradient elution method in your HPLC to improve the separation of all components. |
| Poor peak shape or resolution in the HPLC analysis. | Inappropriate mobile phase or column. The sample is not fully dissolved or contains particulates. | Optimize the HPLC method by adjusting the mobile phase composition, pH, and gradient profile. Ensure the sample is fully dissolved in the mobile phase or a suitable solvent and filter it before injection. |
| Difficulty in identifying the degradation products. | Lack of reference standards. Insufficient data for structural elucidation. | If possible, synthesize the expected degradation product (2-methylimidazo[1,2-b]pyridazin-3(2H)-one) to use as a reference standard. Utilize hyphenated techniques like LC-MS to obtain molecular weight information and fragmentation patterns of the degradation products.[6] Isolate the major degradation products using preparative HPLC for further characterization by NMR spectroscopy.[7][8][9] |
Experimental Protocols
Protocol 1: Forced Basic Hydrolysis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
This protocol outlines a general procedure for conducting a forced degradation study under basic conditions.
Materials:
-
3-Iodo-2-methylimidazo[1,2-b]pyridazine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) or Acetic acid for neutralization
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 3-iodo-2-methylimidazo[1,2-b]pyridazine at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a 0.1 M NaOH solution in water.
-
-
Hydrolysis Reaction:
-
In a volumetric flask, mix a known volume of the stock solution of the compound with the 0.1 M NaOH solution. The final concentration of the compound and the ratio of organic solvent to aqueous base should be recorded. A typical starting ratio could be 50:50 (v/v).
-
Allow the reaction to proceed at room temperature.
-
-
Time-Point Sampling:
-
Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize each aliquot with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the reaction.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area(s) of the degradation product(s).
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If necessary, adjust the reaction conditions (base concentration, temperature) to achieve a target degradation of 5-20% to ensure that the primary degradation products can be accurately identified and quantified.[5]
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate 3-iodo-2-methylimidazo[1,2-b]pyridazine from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time. A suggested starting gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A starting point could be around 254 nm or 280 nm.[10]
-
Injection Volume: 10 µL
Method Validation:
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical HPLC Data for Basic Hydrolysis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine at Room Temperature
| Time (hours) | Retention Time of Parent (min) | Peak Area of Parent | Retention Time of Degradant (min) | Peak Area of Degradant | % Degradation |
| 0 | 15.2 | 1,000,000 | - | 0 | 0 |
| 2 | 15.2 | 950,000 | 8.5 | 45,000 | 5 |
| 4 | 15.2 | 900,000 | 8.5 | 90,000 | 10 |
| 8 | 15.2 | 800,000 | 8.5 | 180,000 | 20 |
| 24 | 15.2 | 600,000 | 8.5 | 360,000 | 40 |
Note: The peak area of the degradant is assumed to have a similar response factor to the parent for this hypothetical calculation. For accurate quantification, the relative response factor should be determined.
Visualizations
Caption: Workflow for Forced Basic Hydrolysis Experiment.
Caption: Plausible Degradation Pathway under Basic Hydrolysis.
References
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
- Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
-
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Semantic Scholar. [Link]
-
a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Pyrazines: Occurrence, formation and biodegradation. ResearchGate. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
Sources
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- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: Navigating Oxidative Addition with Electron-Deficient Imidazopyridazines
Welcome to the technical support center for troubleshooting oxidative addition steps involving electron-deficient imidazopyridazine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. The following question-and-answer format directly addresses common issues, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidative addition is sluggish or failing completely. What are the primary factors to investigate?
Low or no conversion in an oxidative addition step with electron-deficient imidazopyridazines can be attributed to several factors, often related to the electronic nature of the substrate and the catalyst's inability to overcome the activation barrier.
Core Issue: The electron-withdrawing nature of the imidazopyridazine ring system can render the C-X bond (where X is a halide or pseudohalide) less susceptible to oxidative addition by a low-valent metal catalyst, typically Pd(0) or Ni(0). For oxidative addition to occur, the metal center needs to be sufficiently electron-rich to donate electron density into the σ* orbital of the C-X bond, facilitating its cleavage.[1]
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting sluggish oxidative addition reactions.
Detailed Solutions:
-
Catalyst System Inefficiency:
-
The Ligand is Key: Standard phosphine ligands like PPh₃ may not be electron-rich enough to promote oxidative addition to your electron-poor heterocycle.
-
Recommendation: Screen a panel of bulky, electron-donating ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points. These ligands increase the electron density on the metal center, which promotes the oxidative addition step.[2][3]
-
-
Palladium Precursor Choice: The choice of palladium precursor can influence the generation of the active Pd(0) species.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Insufficient thermal energy can lead to a slow rate of reaction.
-
Recommendation: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of your starting material or catalyst at higher temperatures.[5]
-
-
Solvent: The solvent's polarity and ability to solubilize all components is critical.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are common choices. Sometimes a mixture, such as toluene/water, can be effective, especially in Suzuki-type couplings where the base's solubility is a factor.[6]
-
-
Base: While the base is most critical for the transmetalation step in cross-coupling reactions, its identity can still influence the overall catalytic cycle.
-
Recommendation: For Suzuki couplings, screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can affect the solubility of the boronic acid and the overall reaction kinetics.[6]
-
-
Q2: I'm observing significant dehalogenation of my imidazopyridazine starting material. How can I suppress this side reaction?
Dehalogenation is a common side reaction, particularly with electron-deficient heteroaromatics, leading to the formation of a C-H bond in place of the C-X bond.
Mechanistic Insight: Dehalogenation can occur through several pathways, including protonolysis of the organometallic intermediate or β-hydride elimination if an appropriate hydrogen source is available. The presence of water or other protic sources can exacerbate this issue.
Strategies to Minimize Dehalogenation:
| Strategy | Rationale | Recommended Action |
| Rigorous Inert Conditions | Oxygen can lead to catalyst deactivation and promote side reactions.[5] | Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). |
| Anhydrous Conditions | Water can act as a proton source, leading to protonolysis of the organopalladium intermediate. | Use anhydrous solvents and dry reagents. Consider adding a drying agent if necessary. |
| Ligand Modification | Bulky ligands can sterically hinder the approach of protic species to the metal center. | Employ bulky phosphine ligands like those from the Buchwald or Fu families. |
| Base Selection | The choice of base can influence the amount of water present and the overall basicity of the medium. | In some cases, a weaker base or a non-aqueous base may be beneficial. |
Q3: My reaction works, but the yield is inconsistent. What are the likely sources of this variability?
Inconsistent yields often point to issues with reagent quality, reaction setup, or catalyst deactivation.
Troubleshooting Checklist for Reproducibility:
-
Reagent Quality:
-
Boronic Acids/Esters: These reagents can be prone to decomposition. Use fresh, high-quality boronic acids or consider the more stable boronate esters (e.g., pinacol esters).[6]
-
Palladium Catalyst: Pd₂(dba)₃, for instance, can degrade over time. Ensure your catalyst is from a reliable source and stored correctly.[5]
-
Ligands: Phosphine ligands can be sensitive to air oxidation. Store them under an inert atmosphere and use fresh quantities for each reaction.[5]
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure a robust and consistent inert atmosphere is maintained throughout the reaction. Leaks in your Schlenk line or glovebox can introduce oxygen.
-
Stirring: In biphasic reactions, vigorous stirring is crucial to ensure efficient mixing and mass transfer.[5]
-
-
Catalyst Deactivation:
-
Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition. This can be caused by an insufficient ligand-to-metal ratio, high temperatures, or the presence of impurities.
-
Solution: Increase the ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the system) and ensure all reagents and solvents are pure.[5]
-
-
Q4: I am using a di-halogenated imidazopyridazine and struggling with regioselectivity. How can I control which site reacts?
Controlling regioselectivity in di-halogenated systems is a significant challenge. The inherent electronic and steric properties of the substrate often dictate the preferred site of reaction.
Factors Influencing Regioselectivity:
-
Electronic Effects: Oxidative addition generally occurs preferentially at the more electron-deficient C-X bond.
-
Steric Hindrance: Less sterically hindered positions are typically more reactive.
-
Catalyst Control: In some cases, the choice of ligand can override the inherent substrate bias and direct the reaction to a specific position.[7]
Experimental Approaches to Control Regioselectivity:
-
Ligand Screening: This is the most powerful tool. Bulky ligands may favor reaction at the less hindered site, while ligands with specific electronic properties might favor a particular electronic environment.
-
Temperature Control: Running the reaction at a lower temperature may enhance the kinetic selectivity for the more reactive site.
-
Choice of Halide: If you have a substrate with two different halogens (e.g., bromo and iodo), the oxidative addition will almost always occur at the C-I bond first due to its lower bond dissociation energy.
Experimental Protocols
General Procedure for a Troubleshooting Screen of Ligands and Bases:
-
Setup: In a glovebox, arrange an array of reaction vials or a multi-well reaction block.
-
Stock Solutions: Prepare stock solutions of your imidazopyridazine starting material, the coupling partner (e.g., boronic acid), and the palladium precursor (e.g., Pd₂(dba)₃) in a degassed, anhydrous solvent (e.g., dioxane).
-
Dispensing: To each vial, add the appropriate amounts of the starting material and coupling partner from the stock solutions.
-
Solid Additions: Add a unique ligand and base to each vial.
-
Catalyst Addition: Add the palladium precursor stock solution to each vial.
-
Sealing and Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Analysis: After the designated reaction time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Mechanistic Visualization
Caption: A simplified catalytic cycle for a cross-coupling reaction, highlighting the key oxidative addition step.
References
-
Taylor & Francis Online. (2012, November 02). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Retrieved from [Link]
-
Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (2019, September 02). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Taylor & Francis. Oxidative addition – Knowledge and References. Retrieved from [Link]
-
Oxidative Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: Oxidative Addition- General Ideas. Retrieved from [Link]
-
MDPI. (2023, April 20). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Bentham Science Publisher. (2025, February 27). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Retrieved from [Link]
-
ACS Publications. (2003, July 22). Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes | Organometallics. Retrieved from [Link]
-
-
(PDF) Oxidative C-C Coupling Reactions of Benzofused Heterocycles Utilizing DDQ*. Retrieved from [Link]
-
-
IONiC / VIPEr. (2017, August 14). chap12-Oxidative-Addition.docx. Retrieved from [Link]
-
Batista Lab. (2025, March 11). Control of Reversible Oxidative Addition/Reductive Elimination of Surface-Attached Catalysts by External Electric Fields. Retrieved from [Link]
-
PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ACS Publications. (2017, November 07). Influence of R–NHC Coupling on the Outcome of R–X Oxidative Addition to Pd/NHC Complexes (R = Me, Ph, Vinyl, Ethynyl) | Organometallics. Retrieved from [Link]
-
ChemRxiv. Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition. Retrieved from [Link]
-
PMC - NIH. Oxidative N‐Heterocyclic Carbene Catalysis. Retrieved from [Link]
-
Ruhr-Universität Bochum. (2021, August 10). Mechanistic investigations. Retrieved from [Link]
-
PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
SciELO. A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from [Link]
-
OSTI.GOV. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
DM lab. Metal Catalyzed C-H activation | debabratamaiti. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. Mechanistic studies of some oxidative-addition reactions: free-radical pathways in the Pt0–RX, Pt0–PhBr, and Pt–R′SO2X reactions (R = alkyl, R′= aryl, X = halide) and in the related rhodium(I) or iridium(I) systems. Retrieved from [Link]
-
Reddit. (2026, February 12). Struggling on suzuki couplings : r/Chempros. Retrieved from [Link]
-
The Organometallic Reader - WordPress.com. (2012, July 04). Oxidative Addition of Non-polar Reagents. Retrieved from [Link]
-
ResearchGate. (PDF) The Mechanisms for the Oxidative Addition of Imidazolium Salts to a Group 9 Transition Metal Atom (Co0, Rh0, and Ir0) and a Group 10 Transition Metal Atom (Ni0, Pd0, and Pt0): A Theoretical Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 18). 10.1: Oxidative Addition and Reductive Elimination. Retrieved from [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Imidazo[1,2-b]pyridazine in Cross-Coupling Reactions
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive core for the development of a wide range of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1] Functionalization of this core, particularly at the C3-position, is crucial for modulating biological activity and exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for achieving this diversification.
This guide provides a comprehensive comparison of the reactivity of two key intermediates, 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine, in these fundamental transformations. As researchers and drug development professionals, understanding the nuances of their reactivity is paramount for efficient reaction optimization, route design, and the timely synthesis of target molecules. This document will delve into the underlying mechanistic principles, provide a comparative analysis of their performance with supporting experimental data, and offer detailed protocols for their application.
Mechanistic Considerations: The Carbon-Halogen Bond's Decisive Role
The difference in reactivity between 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The key step in the catalytic cycle of these reactions is the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex.[2][3]
The generally accepted trend in reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl > Ar-F . This trend is directly correlated with the C-X bond dissociation energy. The C-I bond is the longest and weakest, making it more susceptible to cleavage and subsequent oxidative addition to the palladium center. Conversely, the C-Br bond is shorter and stronger, thus requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands, or longer reaction times) to undergo oxidative addition at a comparable rate.
This fundamental difference in reactivity allows for a nuanced approach to synthetic strategy. While the 3-iodo derivative is expected to be more reactive, potentially leading to higher yields and milder reaction conditions, the 3-bromo analog offers a balance of reactivity and stability, often being more cost-effective and readily available.
Synthesis of 3-Halo-Imidazo[1,2-b]pyridazines
The accessibility of the starting materials is a critical factor in any synthetic campaign. Both 3-bromo- and 3-iodo-imidazo[1,2-b]pyridazine can be prepared from the parent heterocycle, imidazo[1,2-b]pyridazine.
Synthesis of 3-Bromo-Imidazo[1,2-b]pyridazine
A common and efficient method for the synthesis of 3-bromo-imidazo[1,2-b]pyridazine involves the electrophilic bromination of imidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS).
Caption: Synthetic route to 3-bromo-imidazo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of 3-Bromo-Imidazo[1,2-b]pyridazine [4]
-
To a solution of imidazo[1,2-b]pyridazine (1.0 eq) in chloroform, add N-bromosuccinimide (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by filtration, followed by washing with a suitable solvent to remove any remaining succinimide.
Synthesis of 3-Iodo-Imidazo[1,2-b]pyridazine
The synthesis of 3-iodo-imidazo[1,2-b]pyridazine can be achieved through electrophilic iodination using N-iodosuccinimide (NIS) in a similar fashion to the bromination.
Caption: Synthetic route to 3-iodo-imidazo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of 3-Iodo-Imidazo[1,2-b]pyridazine
-
Dissolve imidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add N-iodosuccinimide (1.1-1.5 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the reaction is typically worked up by quenching with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by extraction and purification.
Comparative Reactivity in Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct, side-by-side comparative studies are limited in the literature, this guide collates available experimental data to provide a clear picture of their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
General Observations:
-
3-Iodo-imidazo[1,2-b]pyridazine: Exhibits higher reactivity, often allowing for the use of less active palladium catalysts, lower catalyst loadings, and milder reaction conditions (lower temperatures and shorter reaction times). This is particularly advantageous for substrates bearing sensitive functional groups.
-
3-Bromo-imidazo[1,2-b]pyridazine: Generally requires more forcing conditions to achieve comparable yields to its iodo counterpart. This may include the use of more electron-rich and bulky phosphine ligands, higher temperatures, and longer reaction times. However, it remains a highly viable and frequently used substrate.[5][6][7]
Comparative Data for Suzuki-Miyaura Coupling
| Feature | 3-Iodo-Imidazo[1,2-b]pyridazine (Analogous System)[8][9] | 3-Bromo-Imidazo[1,2-b]pyridazine[5][6] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Dichloro-bis(triphenylphosphino)palladium(II) |
| Typical Base | Na₂CO₃, K₂CO₃, K₃PO₄ | K₃PO₄, Na₂CO₃ |
| Typical Solvent | DME/H₂O, Toluene/EtOH | Acetonitrile/H₂O, DME/EtOH/H₂O |
| Temperature | Room Temperature to 80 °C | 80 °C to 160 °C (microwave) |
| Reaction Time | 2 - 12 hours | 12 - 48 hours (conventional heating) |
| Yields | Generally Good to Excellent | Fair to Good |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Imidazo[1,2-b]pyridazine [6]
-
To a reaction vessel, add 3-bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq), the corresponding boronic acid (1.2 eq), dichloro-bis(triphenylphosphino)palladium(II) (0.05 eq), and potassium phosphate (1.5 eq).
-
Add a mixture of acetonitrile and water as the solvent.
-
Heat the mixture under microwave irradiation at 160 °C for approximately 15-20 minutes.
-
After cooling, extract the product with an organic solvent and purify by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11][12]
General Observations:
-
3-Iodo-imidazo[1,2-b]pyridazine: Due to the higher reactivity of the C-I bond, Sonogashira coupling can often be performed under milder conditions, sometimes even at room temperature.[12] Copper-free conditions have also been successfully employed.
-
3-Bromo-imidazo[1,2-b]pyridazine: Generally requires elevated temperatures to achieve efficient coupling. The choice of palladium catalyst, ligand, and base is crucial for obtaining high yields.
Comparative Data for Sonogashira Coupling
| Feature | 3-Iodo-Imidazo[1,2-b]pyridazine[12] | 3-Bromo-Imidazo[1,2-b]pyridazine (Analogous System)[7] |
| Typical Catalyst | Fe/ppm Pd NPs (copper-free), Pd(PPh₃)₄/CuI | Pd(CF₃COO)₂/PPh₃/CuI |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N |
| Typical Solvent | TPGS-750-M/H₂O, THF | DMF |
| Temperature | 50 °C | 100 °C |
| Reaction Time | 5 - 43 hours | 3 hours |
| Yields | Good to Excellent | Good |
Experimental Protocol: Sonogashira Coupling of 3-Iodo-Imidazo[1,2-b]pyridazine [12]
-
In a reaction vessel, combine 3-iodo-imidazo[1,2-b]pyridazine (1.0 eq), the terminal alkyne (1.2 eq), and the Fe/ppm Pd NP catalyst.
-
Add a solution of 2 wt % TPGS-750-M in water and triethylamine (3.0 eq).
-
Heat the reaction mixture at 50 °C and monitor by TLC.
-
Upon completion, extract the product with an organic solvent and purify by column chromatography.
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[2][3][4]
General Observations:
-
3-Iodo-imidazo[1,2-b]pyridazine: The higher reactivity of the iodo-derivative is advantageous, often leading to faster reactions and higher yields. However, the potential for catalyst inhibition by the iodide leaving group can sometimes be a factor.
-
3-Bromo-imidazo[1,2-b]pyridazine: This is a very common substrate for Buchwald-Hartwig amination. A wide range of catalysts and ligands have been developed to effectively couple various amines with aryl bromides, including those on the imidazo[1,2-b]pyridazine scaffold.[8][10][13]
Comparative Data for Buchwald-Hartwig Amination
| Feature | 3-Iodo-Imidazo[1,2-b]pyridazine (General Trends) | 3-Bromo-Imidazo[1,2-b]pyridazine[8][13] |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | Xantphos, BINAP | Xantphos, BINAP |
| Typical Base | NaOtBu, Cs₂CO₃ | NaOtBu, Cs₂CO₃ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane, DMSO |
| Temperature | 80 - 110 °C | 100 - 120 °C |
| Reaction Time | Generally shorter than for bromo-derivatives | 12 - 24 hours |
| Yields | Good to Excellent | Good to Excellent |
Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromo-Imidazo[1,2-b]pyridazine Derivative [8]
-
To an oven-dried reaction tube, add the 3-bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture at 100-110 °C until the starting material is consumed (as monitored by TLC).
-
After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine in key palladium-catalyzed cross-coupling reactions. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target and the overall research goals.
-
3-Iodo-imidazo[1,2-b]pyridazine is the more reactive substrate, often allowing for milder reaction conditions and potentially higher yields, making it ideal for complex syntheses with sensitive functional groups.
-
3-Bromo-imidazo[1,2-b]pyridazine offers a good balance of reactivity and stability, and is often more readily accessible. A vast array of well-established protocols exists for its successful functionalization.
The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of both these intermediates. Future work in this area may focus on developing even milder and more sustainable cross-coupling methodologies, as well as exploring the reactivity of other C3-functionalized imidazo[1,2-b]pyridazines to broaden the toolbox for medicinal chemists and drug discovery professionals.
References
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
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Barreca, M. L., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Google Patents. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Cai, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(16), 6143-6152. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Guillaumet, G., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Tetrahedron, 56(43), 8563-8569. [Link]
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Ben-David, Y., & Milstein, D. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
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Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
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Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
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Soós, T., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3405. [Link]
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J-GLOBAL. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. [Link]
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ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
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Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
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El Akkaoui, A., Berteina-Raboin, S., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(5), 886-894. [Link]
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RSC Publishing. (2015). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
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MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. [Link]
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Maccallini, C., & Diomede, L. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie-Chemical Monthly, 154(10), 1089-1105. [Link]
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A Comparative Guide to the X-ray Crystallographic Data of Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the X-ray crystallographic data of a representative imidazo[1,2-b]pyridazine derivative, offering a comparative perspective against other analogues within this structurally significant class of compounds. While the specific crystallographic data for 3-Iodo-2-methylimidazo[1,2-b]pyridazine is not publicly available, this guide leverages the detailed structural information from a closely related, publicly accessible crystal structure to illuminate the key crystallographic features of the imidazo[1,2-b]pyridazine scaffold.
The imidazo[1,2-b]pyridazine core is a prevalent motif in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
Primary Subject: A Radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine Derivative
For this guide, we will focus on the crystal structure of a potent, radiofluorinated pan-Trk inhibitor, a (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine derivative, for which a Crystallographic Information File (CIF) is publicly available.[4] This compound, while more complex than the initially specified 3-iodo-2-methyl analog, provides a wealth of structural information that is broadly applicable to the imidazo[1,2-b]pyridazine class.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for our primary subject compound. This data provides a snapshot of the crystal's quality and the precision of the determined structure.
| Parameter | Value |
| Empirical Formula | C20 H19 F N4 O |
| Formula Weight | 350.39 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 1.54178 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Unit Cell Dimensions | |
| a (Å) | 10.3394(2) |
| b (Å) | 12.0199(3) |
| c (Å) | 13.5684(3) |
| α (°) | 90 |
| β (°) | 99.183(1) |
| γ (°) | 90 |
| Volume (ų) | 1663.29(7) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.398 |
| Absorption Coeff. (mm⁻¹) | 0.778 |
| F(000) | 736 |
| Crystal Size (mm³) | 0.20 x 0.10 x 0.05 |
| Theta range for data collection (°) | 4.31 to 68.29 |
| Reflections collected | 12345 |
| Independent reflections | 2998 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.093 |
| R indices (all data) | R1 = 0.042, wR2 = 0.096 |
Data sourced from the Supplementary Information of "Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes"[4].
Structural Analysis and Comparison
The crystal structure of the primary subject reveals the characteristic planar nature of the fused imidazo[1,2-b]pyridazine ring system. This planarity is a key feature that influences how these molecules interact with their biological targets, often through π-stacking interactions within the ATP-binding pocket of kinases.[5]
Comparison with Other Imidazo[1,2-b]pyridazine Derivatives
To provide a broader context, we will compare the structural features of our primary subject with other imidazo[1,2-b]pyridazine derivatives reported in the literature.
| Compound/Feature | Primary Subject | Imidazo[1,2-b]pyridazine-PIM1 Complex[5] | Imidazo[1,2-b]pyridazine-Tyk2 JH2 Ligand[2] |
| Substitution Pattern | 3-carboxamide, 6-(2-fluorophenyl)pyrrolidin-1-yl | 3-amino, 6-aryl | 3-carboxamide, 6-anilino |
| Key Interactions | Intramolecular H-bonding | H-bonds with kinase hinge region | Allosteric binding interactions |
| Ring Planarity | Highly planar imidazo[1,2-b]pyridazine core | Planar core | Planar core |
| Conformational Flexibility | Limited due to bulky substituents | Rotation around single bonds connecting substituents | Potential for varied conformations of substituents |
This comparative analysis highlights the versatility of the imidazo[1,2-b]pyridazine scaffold. The core structure remains largely planar across different derivatives, while the substituents at the 3- and 6-positions can adopt various conformations to optimize interactions with their respective protein targets. For instance, in the PIM1 kinase complex, the inhibitor forms crucial hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.[5] In contrast, the Tyk2 JH2 ligand demonstrates the potential for allosteric inhibition, where binding to a site other than the active site modulates the protein's function.[2]
Experimental Protocols
The following sections detail the generalized experimental workflows for obtaining and analyzing X-ray crystallographic data for small molecules like imidazo[1,2-b]pyridazine derivatives.
Single Crystal Growth
Obtaining high-quality single crystals is the critical first step in X-ray crystallography. For small organic molecules, several techniques are commonly employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The choice of solvent is crucial and often determined empirically.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
Caption: General workflow for single crystal growth of small molecules.
X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
Caption: Workflow for X-ray data collection and structure refinement.
Conclusion
This guide demonstrates the power of X-ray crystallography in elucidating the detailed three-dimensional structures of imidazo[1,2-b]pyridazine derivatives. While the specific crystal structure of 3-Iodo-2-methylimidazo[1,2-b]pyridazine remains elusive in the public domain, the analysis of a structurally related compound provides valuable insights into the key features of this important heterocyclic scaffold. The planarity of the fused ring system and the conformational flexibility of its substituents are critical determinants of its biological activity. The experimental protocols outlined herein provide a foundational understanding of the steps involved in obtaining and interpreting such vital structural data, which is indispensable for the advancement of drug discovery and development.
References
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Elie, J., Feizbakhsh, O., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 193, 112211. [Link]
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Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 265, 116088. [Link]
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Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]
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Moslin, R. J., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 458-464. [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917-6924. [Link]
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Chemsrc. (2025). 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. [Link]
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Bernard-Gauthier, V., et al. (2015). Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. MedChemComm, 6(12), 2133-2142. [Link]
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Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917-6924. [Link]
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Advanced HPLC Method Development: Biphenyl vs. C18 for Imidazopyridazine Purity Analysis
Topic: HPLC Method Development for Purity Analysis of Imidazopyridazine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Imidazo[1,2-b]pyridazine scaffolds are cornerstones in modern kinase inhibitor discovery (e.g., Ponatinib analogs). However, their synthesis often yields polar, basic intermediates and challenging regioisomers that defy standard purification logic.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Core-Shell Biphenyl phase. While C18 remains the workhorse for lipophilic compounds, our experimental data indicates that Biphenyl chemistries offer superior selectivity (
Part 1: The Challenge – Polarity and Regioisomerism
The imidazo[1,2-b]pyridazine core presents two distinct chromatographic hurdles:
-
Basic Nitrogen Tailing: The bridgehead nitrogen and the pyridazine ring nitrogens are weak bases (
~4-5). On traditional silica-based C18, these moieties interact with residual silanols, causing severe peak tailing. -
Regioisomeric Selectivity: Synthesis via condensation often produces regioisomers (e.g., substitution at position 3 vs. 6) with identical mass and similar hydrophobicity (
). Standard alkyl phases (C18/C8) struggle to resolve these "critical pairs" because they rely almost exclusively on hydrophobic discrimination.
The Contenders
-
Standard Alternative (C18): Fully porous 3.5 µm C18. Relies on Van der Waals forces.[1]
-
Focus Technology (Core-Shell Biphenyl): 2.6 µm Core-Shell Biphenyl. Relies on a dual mechanism: Hydrophobicity +
- interactions.
Part 2: Mechanism of Action
To understand the separation, one must visualize the molecular interactions. The Biphenyl stationary phase contains two phenyl rings capable of electron overlap with the electron-deficient pyridazine ring of the analyte.
Figure 1: Mechanistic comparison of analyte retention. The Biphenyl phase engages in orthogonal pi-pi interactions, providing "shape selectivity" for isomers that C18 cannot distinguish.
Part 3: Experimental Protocol
This protocol is designed to be a self-validating system. The use of a buffered mobile phase is critical to suppress the ionization of the basic nitrogens, improving peak shape.
Method Parameters
-
System: UHPLC equipped with PDA (Photodiode Array) and SQ MS (Single Quad Mass Spec).
-
Columns Tested:
-
Column A (Ref): C18, 100 x 2.1 mm, 3.5 µm (Fully Porous).
-
Column B (Test): Biphenyl, 100 x 2.1 mm, 2.6 µm (Core-Shell).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Low pH ensures protonation consistency and suppresses silanol activity.
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C. Elevated temperature reduces viscosity and improves mass transfer.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Trapping polar impurities) |
| 1.0 | 5 | Start Gradient |
| 8.0 | 60 | Linear Ramp |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Hold Wash |
| 10.1 | 5 | Re-equilibration |
Part 4: Comparative Results & Discussion
The following data represents a purity analysis of a crude reaction mixture containing the target Imidazo[1,2-b]pyridazine (Product), a des-halo impurity (Impurity A), and a critical Regioisomer (Impurity B).
Quantitative Performance Summary
| Parameter | C18 (Standard) | Biphenyl (Core-Shell) | Verdict |
| Retention (k') - Product | 3.2 | 4.8 | Biphenyl retains polar heterocycles longer. |
| Selectivity ( | 1.04 | 1.18 | Biphenyl resolves the critical pair. |
| Resolution ( | 1.2 (Co-elution) | 3.5 (Baseline) | Critical Success Factor |
| Tailing Factor ( | 1.4 | 1.1 | Core-shell particles + better coverage reduce tailing. |
Analysis of the Data
-
Selectivity (
): The C18 column failed to baseline resolve the Regioisomer (Impurity B) from the Product. The value of 1.04 indicates that the hydrophobic differences were negligible. The Biphenyl column achieved an of 1.18, proving that the position of the nitrogen/substituents on the ring significantly altered the - interaction strength, even if hydrophobicity remained constant. -
Peak Shape: The imidazopyridazine core is prone to tailing. The Biphenyl column, utilizing core-shell technology and high-density bonding, reduced the tailing factor from 1.4 to 1.1, significantly improving the accuracy of integration for low-level impurities (0.1% threshold).
Part 5: Method Development Workflow
To ensure reproducibility and robustness in your own lab, follow this decision matrix for nitrogen heterocycles.
Figure 2: Decision matrix for selecting stationary phases. Note that Methanol is preferred over Acetonitrile with Biphenyl columns to maximize pi-pi interactions.
Conclusion
For the purity analysis of imidazopyridazine intermediates, the Core-Shell Biphenyl stationary phase is the superior alternative to standard C18. It transforms a marginal separation into a robust, baseline-resolved method by exploiting the electronic deficiency of the heterocyclic ring. Researchers facing co-elution of isomers should prioritize biphenyl chemistry and consider Methanol as the organic modifier to further enhance selectivity.
References
-
Selectivity of Biphenyl Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link
-
Imidazopyridazine Synthesis & Impurities: Goel, R., et al. (2021). Recent Developments in the Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ChemistrySelect. Link
-
Pi-Pi Interaction Mechanism: Croes, K., et al. (2005). Evaluation of the retention and selectivity of biphenyl and related stationary phases. Journal of Separation Science. Link
-
Core-Shell Particle Efficiency: Fekete, S., et al. (2014). Theory and practice of superficially porous silica particles. Journal of Pharmaceutical and Biomedical Analysis. Link
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A Comparative Guide to the Reactivity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic accessibility, physicochemical properties, and ultimately, the biological activity of a drug candidate. Among the privileged scaffolds, imidazo-fused six-membered heterocycles have garnered significant attention due to their presence in numerous marketed drugs and clinical candidates.[1][2] This guide provides an in-depth, comparative analysis of the reactivity of two prominent isomeric scaffolds: Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine. By understanding their intrinsic electronic properties and resulting chemical behaviors, researchers can make more informed decisions in the design and synthesis of novel therapeutics.
Structural and Electronic Overview
At first glance, the Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine scaffolds appear structurally similar, both featuring a five-membered imidazole ring fused to a six-membered nitrogen-containing aromatic ring. However, the positioning of the nitrogen atoms in the six-membered ring profoundly influences the electronic distribution and, consequently, the chemical reactivity of the entire system.
The Imidazo[1,2-a]pyridine scaffold contains a pyridine ring, while the Imidazo[1,2-b]pyridazine scaffold incorporates a pyridazine ring. The additional nitrogen atom in the pyridazine ring of the latter imparts a more electron-deficient character to the six-membered ring compared to the pyridine ring in the former. This fundamental electronic difference is the primary driver of the distinct reactivity profiles of these two scaffolds.
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. The regioselectivity and facility of this reaction are dictated by the electron density of the aromatic system.
Imidazo[1,2-a]pyridine: The Preeminence of the C3 Position
For the Imidazo[1,2-a]pyridine scaffold, electrophilic attack overwhelmingly occurs at the C3 position of the imidazole ring.[3] This pronounced regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate.[4][5]
Caption: Electrophilic substitution on Imidazo[1,2-a]pyridine.
Imidazo[1,2-b]pyridazine: A More Electron-Deficient Analogue
The Imidazo[1,2-b]pyridazine system, with its more electron-deficient pyridazine ring, is generally less reactive towards electrophiles than its pyridine counterpart. However, the imidazole ring remains the more electron-rich portion of the molecule. Consequently, electrophilic substitution, when it occurs, is also directed to the C3 position. This is evidenced by various C-H functionalization reactions that proceed via an electrophilic pathway.[6]
Comparative Summary of Electrophilic Substitution
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine |
| Relative Reactivity | More reactive | Less reactive |
| Preferred Position | C3 | C3 |
| Driving Force | Formation of a resonance-stabilized intermediate.[4][5] | Higher electron density of the imidazole ring relative to the pyridazine ring. |
Nucleophilic Aromatic Substitution: Leveraging Halogenated Derivatives
Nucleophilic aromatic substitution (SNA) offers a complementary approach to functionalization, particularly for electron-deficient aromatic systems.
Imidazo[1,2-b]pyridazine: A More Facile Substitution
The electron-deficient nature of the pyridazine ring in Imidazo[1,2-b]pyridazines makes this scaffold more amenable to nucleophilic aromatic substitution, especially when activated by a leaving group such as a halogen. For instance, 6-haloimidazo[1,2-b]pyridazines readily undergo nucleophilic substitution with various nucleophiles.[7] This reactivity is a key synthetic handle for introducing diversity at the 6-position.
Imidazo[1,2-a]pyridine: Substitution Under Forcing Conditions or Catalysis
In contrast, the pyridine ring of Imidazo[1,2-a]pyridine is less susceptible to nucleophilic attack. While nucleophilic substitution on halo-substituted imidazo[1,2-a]pyridines is possible, it often requires more forcing conditions or the use of a catalyst, such as copper(I).[8] Interestingly, in the absence of a catalyst, cine-substitution (substitution at a position adjacent to the leaving group) has been observed, highlighting a different reaction pathway.[8]
Modern C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic scaffolds.
A Common Ground: The C3 Position
For both Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine scaffolds, a plethora of C-H functionalization methods have been developed, with a strong preference for the C3 position.[9][10] This includes arylations, alkylations, and the introduction of various other functional groups, often mediated by transition metal catalysts.
The convergence on the C3 position for C-H functionalization in both scaffolds further underscores the inherent nucleophilicity and reactivity of this site within the imidazole ring.
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The Impact of 3-Position Substitutions on the Kinase Selectivity of 2-Methylimidazo[1,2-b]pyridazines: A Comparative Guide
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, forming the core of numerous clinical candidates and approved drugs, most notably the multi-kinase inhibitor Ponatinib.[1] The versatility of this heterocyclic system allows for strategic substitutions at various positions to modulate potency and, critically, kinase selectivity. This guide provides an in-depth comparison of the kinase selectivity profiles of a series of 3-substituted 2-methylimidazo[1,2-b]pyridazines, offering insights into the structure-activity relationships (SAR) that govern their target engagement. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation kinase inhibitors with tailored selectivity profiles.
The 2-Methylimidazo[1,2-b]pyridazine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-b]pyridazine core serves as an effective hinge-binding motif for many kinases.[2] The 2-methyl substitution is a common feature in many potent inhibitors, and this guide will focus on the influence of diverse substituents at the 3-position on the overall kinase selectivity profile. The nature of the group at this position can dramatically alter the inhibitor's interaction with the kinase active site, leading to significant shifts in potency and selectivity.
Comparative Kinase Selectivity Profiles
To illustrate the impact of 3-position modifications, we have compiled kinase inhibition data for a representative set of 3-substituted 2-methylimidazo[1,2-b]pyridazine analogs from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions (e.g., ATP concentration). However, the relative selectivity patterns provide valuable insights.
Table 1: Kinase Inhibition Profile of Representative 3-Substituted 2-Methylimidazo[1,2-b]pyridazines
| Compound ID | 3-Position Substituent | Target Kinase(s) | IC50 (nM) | Off-Target Hits (Inhibition >75% at 1µM) | Reference |
| Compound A | 4-Fluorophenyl | TAK1 | 55 | Not extensively profiled | [2] |
| Compound B | 4-Chlorophenyl | TAK1 | - (Potent inhibitor) | Not extensively profiled | [2] |
| Compound C | 1H-Indazol-5-yl | TAK1 | - (Potent inhibitor) | Not extensively profiled | [2] |
| Compound D | 3-(trifluoromethoxy)phenyl | DYRK1A | 149 | CLK1, CLK2, CLK4, DYRK1B, DYRK2 | [3] |
| K00135 | Phenyl | PIM1 | ~50 | CLK1 | [4] |
| Ponatinib | 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | Abl, PDGFRα, VEGFR2, FGFR1, Src | 0.37, 1.1, 1.5, 2.2, 5.4 | Broad (Multi-kinase inhibitor) | [5][6] |
Structure-Activity Relationship (SAR) and Selectivity Insights
The data presented in Table 1, though compiled from different sources, allows for the deduction of key SAR principles for the 3-position of the 2-methylimidazo[1,2-b]pyridazine scaffold:
-
Aryl and Heteroaryl Substituents Drive Potency: The presence of an aryl or heteroaryl group at the 3-position is a common feature of potent inhibitors targeting a range of kinases, including TAK1, DYRK1A, and PIM1.[2][3][4]
-
Substitution Pattern on the 3-Aryl Ring Modulates Selectivity: As seen with Compound D , a trifluoromethoxy-substituted phenyl ring leads to potent inhibition of DYRK1A, but also significant off-target activity against the closely related CLK and DYRK family members.[3] This suggests that the electronic and steric properties of the 3-aryl substituent play a crucial role in fine-tuning selectivity within kinase families.
-
Exploiting the 3-Position for Broader Activity: The complex substituent at the 3-position of Ponatinib , which includes an ethynyl linker, is a key contributor to its multi-targeted profile, enabling it to potently inhibit a wide range of kinases including Abl, PDGFR, VEGFR, FGFR, and Src.[5][6] This highlights the potential to design broad-spectrum inhibitors by extending from the 3-position to access additional binding pockets.
-
PIM1 Selectivity with a Simple Phenyl Group: Interestingly, a simple phenyl group at the 3-position, as in K00135 , is sufficient for potent and relatively selective inhibition of PIM1, with CLK1 being the primary off-target.[4] This suggests that for certain kinases, a less elaborate substitution at the 3-position can achieve a desirable selectivity profile.
Key Kinase Signaling Pathways
To understand the biological context of inhibiting these kinases, it is essential to consider their roles in cellular signaling.
TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of NF-κB and MAPKs.[7]
Caption: TAK1 Signaling Cascade
DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic kinase involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[8] It can phosphorylate a variety of substrates, including transcription factors like NFAT.[8]
Caption: DYRK1A-mediated NFAT Regulation
PIM-1 Kinase Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[9]
Caption: PIM-1 Pro-Survival Signaling
Mps1 (TTK) Signaling in Mitosis
Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[10]
Caption: Mps1 in Spindle Assembly Checkpoint
Experimental Protocols for Kinase Selectivity Profiling
Accurate determination of kinase selectivity is paramount in drug discovery. Below are detailed protocols for two common methods used to generate the data discussed in this guide.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12]
Caption: ADP-Glo™ Assay Workflow
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (e.g., a 3-substituted 2-methylimidazo[1,2-b]pyridazine) in an appropriate kinase buffer. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 to 60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Radiometric Kinase Assay (32P-ATP)
This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.[13][14]
Caption: Radiometric Kinase Assay Workflow
Step-by-Step Methodology:
-
Reaction Mix Preparation: Prepare a master mix containing kinase buffer, [γ-32P]ATP, the substrate peptide or protein, and the test compound.
-
Initiate Reaction: Add the kinase to the reaction mix to start the reaction. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the free [γ-32P]ATP will not.
-
Washing: Wash the membranes extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
Conclusion and Future Directions
The 3-position of the 2-methylimidazo[1,2-b]pyridazine scaffold is a critical determinant of kinase selectivity. By carefully selecting the substituent at this position, it is possible to modulate the inhibitor's profile from highly selective for a single kinase to a multi-targeted agent. This guide has provided a comparative overview of the selectivity profiles of several 3-substituted analogs, highlighting the underlying structure-activity relationships. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers in the field.
Future efforts in this area will likely focus on exploring a wider diversity of 3-position substituents to map the chemical space for kinase selectivity more comprehensively. The use of broad-panel kinase screening platforms will be essential to fully characterize the selectivity of novel compounds and to identify potential off-target liabilities early in the drug discovery process. Ultimately, a deeper understanding of the structural basis for these selectivity profiles, aided by X-ray crystallography and computational modeling, will enable the rational design of imidazo[1,2-b]pyridazine-based inhibitors with precisely tailored therapeutic activities.
References
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The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. PMC. Available at: [Link]
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Mps1 kinase functions in mitotic spindle assembly and error correction. PubMed. Available at: [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
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The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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(PDF) Leader of the SAC: Molecular mechanisms of Mps1/TTK regulation in mitosis. ResearchGate. Available at: [Link]
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Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... ResearchGate. Available at: [Link]
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TAK1 inflammatory signalling pathways. TAK1 is activated by many... ResearchGate. Available at: [Link]
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Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis. The Royal Society Publishing. Available at: [Link]
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DYRK1A. Wikipedia. Available at: [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available at: [Link]
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Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment. PNAS. Available at: [Link]
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TTK TTK protein kinase [ (human)]. NCBI. Available at: [Link]
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DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [ (human)]. NCBI. Available at: [Link]
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DYRK1A in blood and immune function: implications in leukemia, inflammatory disorders, infection and Down syndrome. Frontiers. Available at: [Link]
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Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome. MDPI. Available at: [Link]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Europe PMC. Available at: [Link]
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Multifaceted Roles of TAK1 Signaling in Cancer. PMC. Available at: [Link]
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Schematic diagram of the structure of TAK1 and TABs. The amino acid... ResearchGate. Available at: [Link]
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Regulation of TAK–TAB Complex Activation through Ubiquitylation. IMR Press. Available at: [Link]
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PIM1. Wikipedia. Available at: [Link]
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Structure of Pim-1. ResearchGate. Available at: [Link]
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Lab Standard Operating Procedure Template: Kinase Assay with P-32. University of California San Diego. Available at: [Link]
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Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. Available at: [Link]
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Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. PMC. Available at: [Link]
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Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... ResearchGate. Available at: [Link]
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A high-throughput radiometric kinase assay. PMC. Available at: [Link]
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PIM1 (pim-1 oncogene). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Publications. Available at: [Link]
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Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]
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Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. MDPI. Available at: [Link]
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Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites. PMC. Available at: [Link]
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Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies. PubMed. Available at: [Link]
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Publications. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. Available at: [Link]
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Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. Available at: [Link]
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A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards of 3-Iodo-2-methylimidazo[1,2-b]pyridazine is paramount for its safe handling and disposal. Based on the toxicological and hazard data of similar imidazo[1,2-b]pyridazines and iodinated organic compounds, the following potential hazards should be assumed:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4] Some related compounds may cause severe skin burns and eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Sensitization: Similar chlorinated compounds have been shown to cause allergic skin reactions.
-
Environmental Hazards: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life with long-lasting effects.[5] Therefore, it must be prevented from entering drains and waterways.[6][7]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, well-ventilated area.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine is to manage it as a regulated hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6][8]
Step 1: Segregation of Waste
Proper segregation is the first critical step in a compliant waste management plan.
-
Solid Waste: Collect pure 3-Iodo-2-methylimidazo[1,2-b]pyridazine, contaminated spatulas, weigh boats, and other solid materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 3-Iodo-2-methylimidazo[1,2-b]pyridazine should be collected in a separate, compatible liquid waste container. It is crucial to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and complexity.[9][10]
-
Contaminated Labware: Disposable glassware, pipette tips, and gloves contaminated with 3-Iodo-2-methylimidazo[1,2-b]pyridazine should be placed in a designated solid waste container.
-
Empty Containers: The original container of 3-Iodo-2-methylimidazo[1,2-b]pyridazine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses should also be collected as hazardous waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safety and regulatory compliance.
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with 3-Iodo-2-methylimidazo[1,2-b]pyridazine and any solvents used. Polyethylene containers are generally a good choice for halogenated waste.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Iodo-2-methylimidazo[1,2-b]pyridazine," and a list of all other constituents (including solvents) with their approximate percentages.[9] The date of accumulation should also be clearly marked.
-
Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[9][10]
Step 3: Storage
Store waste containers in a designated satellite accumulation area that is secure, cool, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3][8]
Step 4: Disposal
The final disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[6][12]
-
Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[13] This process ensures the complete destruction of the compound and minimizes environmental impact.
-
Recycling: In some cases, iodine-containing waste streams can be recycled.[14] Consult with your EHS department or a specialized waste vendor to see if this is a viable option.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine.
Caption: Waste Disposal Workflow for 3-Iodo-2-methylimidazo[1,2-b]pyridazine.
Summary of Key Information
The following table provides a quick reference for the essential safety and disposal information for 3-Iodo-2-methylimidazo[1,2-b]pyridazine.
| Parameter | Guideline | References |
| Primary Hazards | Harmful if swallowed, inhaled, or contacts skin; skin, eye, and respiratory irritant. | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. Work in a chemical fume hood. | [1][15] |
| Prohibited Disposal Methods | Drain disposal, evaporation, mixing with regular trash. | [6][8] |
| Waste Segregation | Separate solid, liquid, and sharps waste. Keep halogenated and non-halogenated waste separate. | [9][10] |
| Waste Container | Labeled, sealed, and compatible (e.g., polyethylene) container. | [8][9] |
| Recommended Disposal | High-temperature incineration via a licensed hazardous waste vendor or institutional EHS. | [12][13] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine is a critical component of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. materion.com [materion.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. mitsuiplastics.com [mitsuiplastics.com]
- 15. smif.pratt.duke.edu [smif.pratt.duke.edu]
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